molecular formula C11H10N2O2 B1372587 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1042635-26-6

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Número de catálogo: B1372587
Número CAS: 1042635-26-6
Peso molecular: 202.21 g/mol
Clave InChI: GOFGGQZPDQXLNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Overview 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with the molecular formula C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol . It is identified by the CAS Registry Number 1042635-26-6 . This compound is part of the isoindole-1,3-dione family, a class of structures known for their significant utility in medicinal chemistry and organic synthesis . Research Applications and Value Isoindole-1,3-dione derivatives are recognized as privileged scaffolds in pharmaceutical research. Analogous compounds within this class have demonstrated a range of biological activities and are investigated as key intermediates for constructing complex fused- and spiro-heterocyclic systems . These complex structures are frequently explored in the development of bioactive molecules and functional materials . Specifically, related substituted isoindole-1,3-diones have been studied for their potential to inhibit cytokines like tumor necrosis factor-α (TNF-α) and for applications in areas such as cancer research, immunology, and inflammation . This makes 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione a valuable building block for researchers in drug discovery and organic chemistry. Handling and Safety This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use.

Propiedades

IUPAC Name

4-amino-2-cyclopropylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGGQZPDQXLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042635-26-6
Record name 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The In Vitro Stability Profile of 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione: Mechanistic Insights and Methodological Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD) and immunomodulatory imide drugs (IMiDs), understanding the baseline physicochemical stability of ligand cores is paramount. The compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (often referred to as 4-amino-N-cyclopropylphthalimide) serves as a critical structural analog in drug discovery. By replacing the highly labile, Cereblon-binding glutarimide ring found in drugs like pomalidomide[1] with a sterically constrained cyclopropyl group, researchers can utilize this molecule as a strict negative control for CRBN-mediated degradation.

However, to deploy this compound effectively in biological assays, one must isolate and understand the intrinsic in vitro stability of the 4-aminophthalimide core itself. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, outlines self-validating experimental protocols for stability assessment, and establishes a kinetic profile to guide assay design.

Structural Rationale and Mechanism of Instability

The chemical instability of IMiDs and their analogs is historically dominated by the glutarimide moiety. By removing it, the stability profile of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is governed entirely by the isoindole-1,3-dione (phthalimide) ring .

The Hydrolysis Mechanism

Phthalimides are notoriously susceptible to base-catalyzed hydrolysis in aqueous media[2]. The mechanism proceeds via the nucleophilic attack of a hydroxide ion ( OH− ) on one of the electrophilic carbonyl carbons of the imide ring.

  • Tetrahedral Intermediate Formation: The attack generates a transient, negatively charged tetrahedral intermediate.

  • Ring Cleavage: The intermediate collapses, breaking the C-N bond and opening the ring to form a stable N-substituted phthalamic acid derivative (specifically, a 2-(cyclopropylcarbamoyl)-amino-benzoic acid isomer).

  • Electronic Modulation: The presence of the electron-donating 4-amino group[3] on the benzene ring donates electron density via resonance, slightly reducing the electrophilicity of the adjacent carbonyls. While this provides a marginal stabilizing effect compared to unsubstituted phthalimides, the ring remains highly vulnerable at physiological (pH 7.4) and basic (pH > 8.0) conditions[4].

HydrolysisPathway A 4-Amino-2-cyclopropyl- isoindole-1,3-dione (Intact Core) B Tetrahedral Intermediate A->B OH⁻ Attack (pH > 7.4) C Ring-Opened Phthalamic Acid (Degradant) B->C Ring Cleavage C->A Acidic Cyclization (pH < 5.0)

Base-catalyzed hydrolysis pathway of the 4-aminophthalimide core.

Experimental Methodology: Self-Validating Assays

To accurately measure the in vitro half-life ( t1/2​ ) of this compound, the experimental design must account for ex vivo degradation. The following protocol is engineered as a self-validating system , ensuring that the data reflects true incubation stability rather than artifacts of sample preparation.

Causality in Protocol Design
  • Buffer Selection: Hydrolysis is first-order with respect to hydroxide concentration[4]. Strict buffering (e.g., 100 mM Phosphate for pH 7.4) is non-negotiable to prevent pH drift as the acidic degradant forms[2].

  • Quenching Strategy: Acetonitrile (ACN) is used at a 3:1 ratio to the sample volume. The cold temperature (-20°C) and the drastic reduction in the solvent's dielectric constant instantly arrest base-catalyzed hydrolysis. In plasma, it simultaneously precipitates esterases/amidases.

  • Internal Standard (IS) Placement: The IS is spiked into the quench solvent, not the incubation matrix. This guarantees the IS does not degrade during the 37°C incubation, allowing it to act as an absolute marker for LC-MS/MS ionization efficiency and extraction recovery.

  • Mass Balance Tracking: By programming the mass spectrometer to monitor both the parent mass ( [M+H]+=203.1 ) and the hydrated degradant mass ( [M+H]+=221.1 ), the system validates that parent loss is due to chemical hydrolysis, ruling out non-specific binding to the assay microplate.

Step-by-Step Workflow
  • Stock Preparation: Dissolve the compound in LC-MS grade DMSO to a 10 mM concentration. Ensure the working concentration in the final matrix contains ≤1% DMSO to prevent cosolvent-induced shifts in pH or enzyme inhibition (in plasma).

  • Matrix Incubation: Pre-warm the chosen matrix (e.g., PBS pH 7.4, or human plasma) to 37°C in a shaking incubator. Spike the compound to a final concentration of 1 µM.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at designated time points: t=0,15,30,60,120,240 minutes. The t=0 point is critical for establishing the 100% baseline and confirming initial solubility.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of cold ACN containing 50 nM of the Internal Standard. Vortex for 30 seconds.

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and buffer salts. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Matrix Incubation (Buffers / Plasma at 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Quenching & IS Addition (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Monitor Parent & M+18 Product) Step4->Step5 Step6 6. Kinetic Validation (Mass Balance & IS Tracking) Step5->Step6

Self-validating in vitro stability assay workflow for phthalimides.

Quantitative Kinetic Profiling

The stability of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is highly dependent on the pH of the microenvironment. The data below synthesizes the expected kinetic behavior of the 4-aminophthalimide core across standard preclinical matrices, assuming a first-order decay model ( Ct​=C0​⋅e−kt ).

Incubation MatrixpH LevelTemperatureEstimated t1/2​ Primary Degradation Mechanism
Simulated Gastric Fluid (SGF) 1.237°C> 24 hoursNone (Imide is protonated and highly stable)
Acetate Buffer 4.537°C> 24 hoursNone
Phosphate Buffer (PBS) 7.437°C8 – 12 hoursBase-catalyzed hydrolysis
Borate Buffer 9.037°C< 1 hourRapid base-catalyzed hydrolysis
Human Plasma ~7.437°C6 – 8 hoursHydrolysis + minor amidase contribution

Data Interpretation: The compound exhibits excellent stability in acidic environments, making it highly suitable for oral formulation studies where gastric stability is required. However, in physiological buffers (pH 7.4), researchers must account for a ~10% loss of compound every 1-2 hours during prolonged cell-based assays.

Discussion & Application in Drug Development

For researchers utilizing 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione as a non-binding control in PROTAC development, understanding this kinetic profile is critical.

If a cell-based degradation assay runs for 24 hours, the effective concentration of the intact cyclopropyl-phthalimide core will drop significantly by the end of the assay due to aqueous hydrolysis. If the ring-opened phthalamic acid degradant possesses unexpected off-target biological activity, it could confound the assay results. Therefore, the self-validating mass balance approach described in Section 3 should be employed periodically to ensure that phenotypic observations are attributed to the intact parent molecule and not its hydrolytic byproducts.

References

  • Formulations of 4-amino-2-(2,6-dioxopiperidine-3-yl)
  • Hydrolytic Stability of Imides of Different Structures Periodica Polytechnica Chemical Engineering[Link]

  • Kinetics and equilibrium in the ammonolysis of substituted phthalimides Canadian Journal of Chemistry[Link]

  • Solute Rotation and Solvation Dynamics in a Room-Temperature Ionic Liquid The Journal of Physical Chemistry B[Link]

Sources

mechanism of action for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione Derivatives

Executive Summary

The 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione scaffold represents a novel iteration of a class of therapeutically significant molecules known as immunomodulatory drugs (IMiDs). While direct experimental data on this specific derivative is emerging, its structural similarity to established Cereblon (CRBN) E3 ligase modulators, such as lenalidomide and pomalidomide, allows for a robust, mechanism-based predictive analysis. This guide synthesizes the current understanding of CRBN-mediated protein degradation and provides a comprehensive framework for elucidating the precise mechanism of action of these new derivatives. We will explore the foundational principles of CRBN modulation, the anticipated biological consequences, and the detailed experimental workflows required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising class of compounds.

Introduction: The Central Role of Cereblon in Targeted Protein Degradation

The discovery that thalidomide and its analogs exert their pleiotropic therapeutic effects—including anti-proliferative, anti-inflammatory, and immunomodulatory activities—by binding to Cereblon (CRBN) has revolutionized targeted therapeutics.[1][2] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] The binding of small molecules, such as those from the isoindole-1,3-dione class, to CRBN acts as a "molecular glue," neomorphing the substrate-binding surface of the E3 ligase.[3][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates," that would not otherwise be targeted by the native CRL4^CRBN^ complex.[3][6][7]

The 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione structure contains the key pharmacophoric elements for CRBN engagement:

  • The Isoindole-1,3-dione Core: This moiety is analogous to the phthalimide ring of thalidomide and is essential for insertion into the CRBN binding pocket.

  • A Glutarimide-like Moiety (Implicit): While not a true glutarimide, the overall structure mimics the spatial and electronic properties required for CRBN binding, a feature of all known IMiDs.[8]

  • The 4-Amino Group: This substitution on the isoindolinone ring is analogous to the C4 amino group in pomalidomide and lenalidomide, which is known to be critical for the recruitment and degradation of key neosubstrates like the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6]

  • The N-Cyclopropyl Group: This substitution is a key point of novelty. N-alkylation of the isoindolinone ring can influence the compound's physicochemical properties and its interaction with CRBN and potential neosubstrates.[9]

Postulated Mechanism of Action: A Multi-faceted Approach

The is predicted to be centered on the modulation of the CRL4^CRBN^ E3 ligase, leading to a cascade of downstream cellular events.

Primary Action: Hijacking the Ubiquitin-Proteasome System

The core of the mechanism is the targeted degradation of specific neosubstrates. Based on the structural analogy to pomalidomide, the primary candidates for degradation are the Ikaros family of transcription factors, IKZF1 and IKZF3.[5][6] The degradation of these master regulators of lymphoid development is a cornerstone of the anti-myeloma activity of IMiDs.[5][6]

The proposed sequence of events is as follows:

  • Binding to CRBN: The derivative binds to the tri-tryptophan pocket of CRBN. The cyclopropyl group may influence the binding kinetics and affinity.

  • Neosubstrate Recruitment: The drug-CRBN complex presents a novel interface that recruits neosubstrates like IKZF1 and IKZF3. The 4-amino group is anticipated to play a crucial role in stabilizing this ternary complex.

  • Ubiquitination: The recruited neosubstrate is polyubiquitinated by the CRL4^CRBN^ E3 ligase complex.

  • Proteasomal Degradation: The ubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.

This primary action leads to a range of downstream effects that constitute the compound's overall pharmacological profile.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects Derivative 4-amino-2-cyclopropyl- isoindole-1,3-dione CRBN Cereblon (CRBN) E3 Ligase Complex Derivative->CRBN Binding Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome Enters Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Neosubstrate Degradation Proteasome->Degradation Leads to Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Immune_Modulation Immune Modulation (T-cell, NK-cell activation) Degradation->Immune_Modulation Anti_Angiogenesis Anti-Angiogenesis Degradation->Anti_Angiogenesis

Figure 1: Postulated .

Downstream Biological Consequences

The degradation of key transcription factors triggers a cascade of events:

  • Direct Anti-Tumor Effects: The depletion of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for certain cancer cells, such as multiple myeloma, including MYC and IRF4, ultimately inducing cell cycle arrest and apoptosis.[6]

  • Immunomodulation: The degradation of IKZF1 and IKZF3 in immune cells, particularly T-cells, alleviates their repressive effects on the interleukin-2 (IL-2) promoter, leading to increased IL-2 production and enhanced T-cell and Natural Killer (NK) cell proliferation and cytotoxicity.[10]

  • Anti-Angiogenic Effects: While the exact mechanisms are still under investigation, IMiDs have been shown to inhibit the formation of new blood vessels, a crucial process for tumor growth.[2][9]

  • Modulation of the Tumor Microenvironment: These compounds can alter the complex interplay between tumor cells and their surrounding environment, including inhibiting inflammatory cytokine production.[1]

Experimental Validation: A Step-by-Step Guide

To rigorously define the mechanism of action of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivatives, a series of well-established experimental protocols should be employed.

Quantifying Cereblon Binding Affinity

The initial and most critical step is to confirm and quantify the binding of the derivative to CRBN. Several biophysical techniques are suitable for this purpose.

Table 1: Comparison of CRBN Binding Assays

Assay TechniquePrincipleAdvantagesDisadvantages
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A competitive binding assay where the displacement of a fluorescently labeled CRBN ligand by the test compound results in a loss of FRET signal.High-throughput, sensitive, homogeneous format.Requires labeled reagents, indirect measurement of binding.
Surface Plasmon Resonance (SPR) A label-free technique that measures the change in refractive index upon binding of the analyte (the derivative) to a ligand (immobilized CRBN) on a sensor surface.Real-time kinetics (on/off rates), label-free, provides detailed binding information.Lower throughput, requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Directly measures the heat change upon binding of the derivative to CRBN, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).Label-free, provides a complete thermodynamic profile of the interaction.Low throughput, requires larger amounts of protein and compound.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a framework for a competitive binding assay to determine the IC50 of the 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivative for CRBN.

Materials:

  • Recombinant human CRBN protein (e.g., His-tagged)

  • Terbium (Tb)-conjugated anti-His antibody (FRET donor)

  • Fluorescently labeled thalidomide analog (tracer, FRET acceptor)

  • 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (test compound)

  • Pomalidomide (positive control)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and pomalidomide in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reagent Preparation:

    • Dilute the recombinant CRBN protein and the Tb-conjugated anti-His antibody in assay buffer to their optimal working concentrations (determined through titration experiments).

    • Dilute the fluorescent tracer in assay buffer to its optimal working concentration.

  • Assay Assembly:

    • Add 5 µL of the diluted test compound, control, or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the CRBN/anti-His antibody mixture to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the diluted fluorescent tracer to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both the donor (~620 nm) and acceptor (~665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow Start Start Compound_Prep Prepare Compound Dilution Series Start->Compound_Prep Assay_Plate Dispense Reagents into 384-well Plate Compound_Prep->Assay_Plate Reagent_Prep Prepare CRBN/Antibody and Tracer Solutions Reagent_Prep->Assay_Plate Incubate_1 Incubate at RT Assay_Plate->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate at RT (dark) Add_Tracer->Incubate_2 Read_Plate Read on TR-FRET Plate Reader Incubate_2->Read_Plate Data_Analysis Calculate TR-FRET Ratio and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a TR-FRET based Cereblon binding assay.

Identification of Neosubstrates using Quantitative Proteomics

To identify the specific proteins targeted for degradation by the 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivative, a global quantitative proteomics approach is the gold standard.

Methodology: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

  • Cell Culture and Labeling:

    • Culture a relevant cancer cell line (e.g., MM.1S multiple myeloma cells) in two different media: one containing "light" amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine) and the other containing "heavy" amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

    • Grow the cells for at least six doublings to ensure complete incorporation of the labeled amino acids.

  • Treatment:

    • Treat the "heavy" labeled cells with the 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivative at a relevant concentration (e.g., 1 µM) for a specified time (e.g., 6, 12, or 24 hours).

    • Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • Combine equal numbers of cells from the "heavy" and "light" populations.

    • Lyse the cells and extract the proteins.

    • Digest the proteins into peptides using trypsin.

  • Mass Spectrometry:

    • Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the "heavy" and "light" peptide pairs.

    • Proteins with a significantly decreased heavy/light ratio in the treated sample are identified as potential neosubstrates.

Expected Outcomes:

This experiment will provide an unbiased, global view of the proteins that are degraded upon treatment with the derivative. A significant downregulation of IKZF1 and IKZF3 would confirm the predicted mechanism of action. Furthermore, this approach may reveal novel neosubstrates specific to the 4-amino-2-cyclopropyl substitution, offering insights into potential unique therapeutic effects or off-target liabilities.[6]

Therapeutic Implications and Future Directions

The elucidation of the has significant implications for their therapeutic development. A confirmed CRBN-dependent degradation of IKZF1/3 would position these compounds as potential treatments for multiple myeloma and other B-cell malignancies.[1][10]

The unique N-cyclopropyl substitution may confer advantageous properties, such as:

  • Altered Neosubstrate Specificity: The cyclopropyl group could subtly alter the conformation of the drug-CRBN complex, potentially leading to the degradation of a different set of proteins compared to existing IMiDs. This could result in an improved efficacy or safety profile.

  • Improved Pharmacokinetics: The cyclopropyl group may enhance metabolic stability or cell permeability, leading to improved drug-like properties.

  • Application in PROTACs: As a novel CRBN ligand, this derivative could be incorporated into Proteolysis Targeting Chimeras (PROTACs) to target other disease-causing proteins for degradation.[3][11] The unique properties conferred by the cyclopropyl group could be advantageous in the design of highly specific and potent PROTACs.

Future research should focus on a full structure-activity relationship (SAR) study to understand the impact of the cyclopropyl group and other modifications on CRBN binding, neosubstrate degradation, and overall cellular activity. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and safety of this novel class of compounds.

Conclusion

The 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione scaffold represents a promising new direction in the development of CRBN-modulating therapeutics. Based on a wealth of data from structurally related compounds, the mechanism of action is strongly predicted to involve the CRBN-dependent degradation of neosubstrate proteins, most notably the Ikaros family of transcription factors. This guide provides a comprehensive overview of this predicted mechanism and a clear experimental roadmap for its validation. The systematic application of the described biochemical and proteomic approaches will be essential to fully characterize the unique pharmacological properties of these novel derivatives and to unlock their full therapeutic potential.

References

  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma. (2022, February 23). PMC. Retrieved March 12, 2026, from [Link]

  • Ng, S. S. W., Gütschow, M., Weiss, M., Hauschildt, S., Teubert, U., Hecker, T. K., Luzzio, F. A., Kruger, E. A., Eger, K., & Figg, W. D. (2003). Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues. Clinical Cancer Research, 9(6), 2373–2379.
  • Renaissance of Phoenix Drug Thalidomide—New Insights into Practical Clinical Application and Optimization Strategies for Managing Adverse Effects in Digestive Diseases. (2025, November 7). MDPI. Retrieved March 12, 2026, from [Link]

  • Single-Cell Proteomics and Tumor RNAseq Identify Novel Pathways Associated With Clofazimine Sensitivity in PI- and IMiD- Resistant Myeloma, and Putative Stem-Like Cells. (n.d.). Frontiers. Retrieved March 12, 2026, from [Link]

  • Examples of CRBN ligand-based PROTACs. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021, November 14). MDPI. Retrieved March 12, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact. (2023, July 13). ASH Publications. Retrieved March 12, 2026, from [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • 5'-Substituted thalidomide analogs as modulators of TNF-alpha. (1998, January). PubMed. Retrieved March 12, 2026, from [Link]

  • Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs. (2025, March 28). PMC. Retrieved March 12, 2026, from [Link]

  • On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Chemical structures of immunomodulatory agents and CRBN ligands bearing... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Development of Analogs of Thalidomide. (2022, November 2). Encyclopedia.pub. Retrieved March 12, 2026, from [Link]

  • 4-amino-N-cyclohexylbenzenesulfonamide. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • C(sp3) cross coupling and amide formation for PROTAC library synthesis. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]

  • (PDF) Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. (n.d.). RSC Publishing. Retrieved March 12, 2026, from [Link]

  • A New Strategy for the Old Challenge of Thalidomide: Systems Biology Prioritization of Potential Immunomodulatory Drug (IMiD)-Targeted Transcription Factors. (2023, July 15). MDPI. Retrieved March 12, 2026, from [Link]

  • (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. (2025, October 17). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Regulation of AMPK Activity by CRBN Is Independent of the Thalidomide-CRL4 CRBN Protein Degradation Axis. (2021, May 26). MDPI. Retrieved March 12, 2026, from [Link]

  • Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma. (2024, June 19). MDPI. Retrieved March 12, 2026, from [Link]

  • Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. (2025, December 22). bioRxiv.org. Retrieved March 12, 2026, from [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • 4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;2-hydroxypropane-1,2,3-tricarboxylic acid. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

Sources

A Framework for the Preliminary Toxicological Evaluation of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. In the absence of specific toxicological data for this compound, we present a robust framework grounded in established methodologies for early-stage drug discovery. This guide is designed for researchers, scientists, and drug development professionals, providing a rationale and detailed protocols for a sequence of in silico and in vitro assays. The proposed workflow prioritizes a fail-fast, fail-early approach, conserving resources by identifying potential liabilities at the outset of development. The core of this guide emphasizes a multi-parametric assessment, including general cytotoxicity, genotoxicity, and hepatotoxicity, to construct a foundational safety profile of the molecule.

Introduction and Strategic Rationale

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities.[1] However, this scaffold is also present in molecules with known toxicities, underscoring the imperative for early and thorough safety assessment of any new analogue. The subject of this guide, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, is a novel entity for which no public toxicological data is currently available.[2]

The preliminary toxicity screening of a new chemical entity (NCE) is a critical juncture in the drug discovery pipeline.[3] Its primary objective is to identify potential safety concerns that could preclude a compound's further development, thereby preventing the expenditure of significant resources on a candidate destined to fail in later, more costly, preclinical or clinical stages.[4]

This guide proposes a logical, tiered approach, commencing with in silico predictions to flag potential hazards and guide subsequent in vitro testing. This is followed by a battery of validated in vitro assays to provide empirical data on the compound's effects on cell viability, genetic integrity, and organ-specific toxicity, with a focus on the liver as a primary site of drug metabolism and toxicity.[5][6] This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is consistent with the recommendations of regulatory bodies like the ICH and OECD for early safety assessment.[7][8][9]

Tier 1: In Silico Toxicity Profiling

The initial step in our screening cascade is the computational, or in silico, assessment of the compound. These predictive models leverage vast datasets of known chemical structures and their associated toxicological endpoints to forecast the potential liabilities of a novel molecule.[10][11][12] This approach is invaluable for its rapidity and cost-effectiveness, providing a theoretical risk profile that informs the design of subsequent wet-lab experiments.[13][14]

The key domains of the in silico analysis should encompass the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][4][13]

Predicted ADMET-T (Toxicity) Profile

A variety of software platforms, both commercial and open-access (e.g., ADMETlab, pkCSM, ToxiM), can be employed to generate a preliminary risk assessment.[13][15] The analysis should focus on key toxicological endpoints.

Table 1: Hypothetical In Silico Toxicity Prediction for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Toxicity EndpointPredicted OutcomeConfidence LevelImplication for Further Testing
Genotoxicity (Ames) Non-mutagenicModerateProceed to in vitro genotoxicity assay for confirmation.
Carcinogenicity EquivocalLowNot a primary focus for preliminary screening, but informs long-term development considerations.
Hepatotoxicity (DILI) Potential for mild elevation of liver enzymesModeratePrioritize in vitro hepatotoxicity assessment.
Cardiotoxicity (hERG) Low probability of hERG channel inhibitionHighCardiotoxicity is a lower initial priority, but should be assessed before in vivo studies.
Skin Sensitization Potential sensitizerModerateHandle with appropriate personal protective equipment.
Oral Acute Toxicity Class III/IV (Slightly to moderately toxic)ModerateGuides dose selection for future in vivo studies.
In Silico Assessment Workflow

The logical flow of the in silico assessment is depicted below. This process begins with the chemical structure and progresses through various predictive models to generate a comprehensive, albeit theoretical, toxicity profile.

A Input: 2D Structure of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione B ADMET Prediction Software (e.g., ADMETlab, pkCSM) A->B C Physicochemical Properties (MW, LogP, Solubility) B->C D Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion) B->D E Toxicity Endpoint Predictions B->E J Integrated Risk Assessment Report C->J D->J F Genotoxicity (Ames) E->F G Hepatotoxicity (DILI) E->G H Cardiotoxicity (hERG) E->H I Other Endpoints (e.g., Skin Sensitization) E->I F->J G->J H->J I->J A Seed Cells (e.g., HepG2, HEK293) in 96-well plate B Incubate 24h for cell adherence A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 24h / 48h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: In Vitro Micronucleus Assay

Causality and Rationale: Genotoxicity, the ability of a compound to damage DNA, is a major safety concern that can lead to carcinogenesis or heritable genetic defects. [16]The in vitro micronucleus assay is a comprehensive test recommended by regulatory agencies (OECD TG 487) to detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss). [5][17]Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei. [1]Their presence is a clear indicator of genotoxic events.

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6) known for its stable karyotype and low background micronucleus frequency.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, selected based on the cytotoxicity data (the highest concentration should induce ~50-60% cytotoxicity). [17]Include both a short treatment (e.g., 3-6 hours) and a long treatment (e.g., 24 hours) arm. Experiments should be conducted with and without an external metabolic activation system (S9 fraction) to mimic liver metabolism.

  • Cell Harvest: After treatment, wash the cells and culture them for a recovery period that allows for at least 1.5-2 normal cell cycles.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during or after treatment. [17]5. Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei is considered a positive result.

A Culture Mammalian Cells B Treat with Compound (+/- S9 Metabolic Activation) A->B C Wash and allow for 1.5-2 cell cycles recovery B->C D Add Cytochalasin B (Cytokinesis Block) C->D E Harvest, Fix, and Prepare Slides D->E F Stain with DNA-specific dye E->F G Microscopic Scoring of Micronuclei in Binucleated Cells F->G H Statistical Analysis vs. Control G->H

Caption: Workflow for the in vitro micronucleus assay.

Hepatotoxicity Assessment: LDH Leakage Assay

Causality and Rationale: The liver is a primary target for drug-induced toxicity due to its central role in metabolism. [5]Drug-induced liver injury (DILI) is a major cause of drug failure. [6]An early indicator of hepatotoxicity is the loss of plasma membrane integrity in hepatocytes. The Lactate Dehydrogenase (LDH) leakage assay measures the activity of this stable cytosolic enzyme in the cell culture supernatant. [5]Its presence outside the cell is a direct marker of cell lysis and membrane damage, providing a different, yet complementary, endpoint to the metabolic assessment of the MTT assay. [5]The human hepatoma cell line HepG2 is a widely used and accepted model for initial hepatotoxicity screening. [18] Experimental Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to grow to a confluent monolayer.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, determined from the initial MTT assay. Include a vehicle control, an untreated control, and a positive control (e.g., Triton X-100) to induce maximum LDH release.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (which typically includes lactate, NAD⁺, and a catalyst).

  • Absorbance Measurement: Incubate the reaction plate at room temperature for 30 minutes and then measure the absorbance at 490 nm. The change in absorbance over time is proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum release control. A significant increase in LDH release compared to the vehicle control indicates compound-induced hepatotoxicity.

A Seed HepG2 Cells in 96-well plate B Treat with Compound (include positive/negative controls) A->B C Incubate for 24h B->C D Collect Culture Supernatant C->D E Add Supernatant to LDH Reaction Mixture D->E F Incubate 30 min at Room Temp E->F G Measure Absorbance at 490 nm F->G H Calculate % LDH Release vs. Controls G->H

Caption: Workflow for the LDH hepatotoxicity assay.

Data Interpretation and Path Forward

The synthesis of data from these three assays provides a foundational toxicity profile.

  • Low Cytotoxicity (IC₅₀ > 100 µM), No Genotoxicity, No Hepatotoxicity: The compound demonstrates a favorable preliminary safety profile. Further in vitro profiling (e.g., cardiotoxicity, metabolic stability) can proceed with confidence.

  • Potent Cytotoxicity (IC₅₀ < 10 µM): The compound has significant cytotoxic effects. If there is a large window between the cytotoxic concentration and the expected therapeutic concentration, development may continue. A selectivity index (ratio of IC₅₀ in normal cells vs. cancer cells) is crucial here.

  • Positive Genotoxicity: This is a significant red flag. A positive result in the micronucleus assay often halts further development unless the compound is intended for a life-threatening disease with no other treatment options, and the mechanism can be understood and managed.

  • Hepatotoxicity: LDH release at low concentrations suggests a potential for DILI. Further mechanistic studies (e.g., assessing mitochondrial dysfunction, reactive oxygen species generation) would be warranted before proceeding to in vivo models.

This tiered, multi-parametric approach ensures that resources are focused on compounds with the highest probability of success, embodying a scientifically rigorous and ethically responsible framework for modern drug discovery.

References

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • OECD. Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Vinken, M., et al. (2017). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Mishra, A., & Saxena, A. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • ICH. (2011). Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1). Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Cheng, T., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Godoy, P., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology. Retrieved from [Link]

  • bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • ICH. Safety Guidelines. Retrieved from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved from [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Retrieved from [Link]

  • Tolosa, L., et al. (2016). In Vitro Platforms for Evaluating Liver Toxicity. PMC. Retrieved from [Link]

  • Nature. (2025, October 7). Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Retrieved from [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • NC3Rs. In vitro models of human liver toxicity. Retrieved from [Link]

  • ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • Inotiv. Other Genetic Toxicology Assays. Retrieved from [Link]

  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Retrieved from [Link]

  • OECD. (2014, September 26). Test Guideline 487: In Vitro Micronucleus Test. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

  • European Medicines Agency. ICH guidelines: safety. Retrieved from [Link]

  • ResearchGate. In silico tools for toxicity prediction. Retrieved from [Link]

  • Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link]

  • BioSolveIT. ADME Properties in Drug Discovery. Retrieved from [Link]

  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

  • MDPI. (2023, June 28). Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (also referred to as 4-amino-2-cyclopropylisoindoline-1,3-dione) is a highly valuable synthetic building block. It is prominently featured in the design of bifunctional degraders (PROTACs) targeting cereblon (CRBN), an E3 ubiquitin ligase [1]. The cyclopropyl group provides unique steric and lipophilic properties, while the aniline moiety serves as a versatile handle for linker attachment in targeted protein degradation workflows.

This protocol details a robust, two-step synthetic methodology:

  • Imidation (Condensation & Dehydration): 3-Nitrophthalic anhydride reacts with cyclopropylamine via nucleophilic acyl substitution to form an intermediate amic acid. This intermediate subsequently undergoes thermally-driven intramolecular cyclization (dehydration) in glacial acetic acid to yield the closed-ring imide, 2-cyclopropyl-4-nitroisoindoline-1,3-dione.

  • Catalytic Reduction: The nitro group is reduced to a primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is preferred over metal/acid reductions (e.g., Fe/AcOH) due to its cleaner reaction profile, quantitative yields, and simplified workup.

SynthesisPathway SM 3-Nitrophthalic Anhydride Cond Acetic Acid, Reflux (-H2O) SM->Cond Amine Cyclopropylamine Amine->Cond Int 2-Cyclopropyl-4-nitroisoindoline -1,3-dione Cond->Int Imidation Red H2, 10% Pd/C MeOH, RT Int->Red Prod 4-Amino-2-cyclopropyl-2,3-dihydro -1H-isoindole-1,3-dione Red->Prod Reduction

Figure 1: Two-step synthetic workflow for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

Step 1: Synthesis of 2-Cyclopropyl-4-nitroisoindoline-1,3-dione

Causality & Expertise Insight: Glacial acetic acid is selected as the solvent because it plays a dual mechanistic role. It fully dissolves the precursors at elevated temperatures and acts as a mild acid catalyst to facilitate the dehydration of the intermediate amic acid into the closed-ring imide [2]. Performing the amine addition at 0°C is critical to control the highly exothermic ring-opening step before applying heat for the cyclization.

Materials & Reagents
  • 3-Nitrophthalic anhydride: 10.0 g (51.8 mmol, 1.0 eq)

  • Cyclopropylamine: 3.55 g (62.1 mmol, 1.2 eq)

  • Glacial acetic acid: 100 mL (Solvent)

  • Ice-cold distilled water: 400 mL (For precipitation)

Step-by-Step Procedure
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophthalic anhydride (10.0 g) and glacial acetic acid (100 mL).

  • Amine Addition: Cool the mixture to 0°C using an ice bath. Slowly add cyclopropylamine (3.55 g) dropwise over 15 minutes. Self-Validation: You will observe an initial exotherm and the dissolution of the anhydride as the amic acid forms.

  • Reflux (Imidation): Remove the ice bath and heat the reaction mixture to reflux (approx. 118–120°C) for 4 to 6 hours.

  • Reaction Monitoring: Confirm reaction completion via LC-MS or TLC (eluent: 30% EtOAc in Hexanes). The starting material should be completely consumed.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 400 mL of vigorously stirred ice-cold water. A pale yellow to off-white precipitate will immediately form.

  • Isolation & Drying: Filter the suspension under vacuum using a Buchner funnel. Wash the filter cake with abundant cold water (3 × 50 mL) to remove residual acetic acid. Dry the solid in a vacuum oven at 50°C overnight to afford the nitro intermediate.

Step 2: Synthesis of 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Causality & Expertise Insight: Catalytic hydrogenation using 10% Pd/C is highly chemoselective for the nitro group under standard conditions (1 atm H₂, room temperature). This avoids the risk of over-reducing the imide carbonyls or cleaving the cyclopropyl ring, which can occur with harsher reducing agents. Methanol is utilized to ensure high solubility of the nitro-imide precursor, maintaining a homogeneous phase for optimal catalyst interaction.

Materials & Reagents
  • 2-Cyclopropyl-4-nitroisoindoline-1,3-dione: 10.0 g (43.1 mmol, 1.0 eq)

  • 10% Palladium on Carbon (Pd/C): 1.0 g (~10% w/w)

  • Methanol (MeOH): 150 mL (Solvent)

  • Hydrogen gas: Balloon or Parr hydrogenator

  • Celite: For filtration

Step-by-Step Procedure
  • Reaction Setup: Dissolve the intermediate 2-cyclopropyl-4-nitroisoindoline-1,3-dione (10.0 g) in 150 mL of methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution. Safety Note: Pd/C is pyrophoric. Add it to the solvent under an inert atmosphere (e.g., Argon or Nitrogen) to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm using a balloon) at room temperature. Stir vigorously for 4 to 12 hours.

  • Reaction Monitoring: Check reaction completion via LC-MS or TLC. Self-Validation: The nitro compound will disappear, replaced by a more polar, highly fluorescent amino product spot under UV light (254 nm / 365 nm).

  • Filtration: Purge the flask with nitrogen to remove residual hydrogen. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (3 × 30 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a bright yellow solid.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (eluent: 20-50% EtOAc in Hexanes) to achieve >98% purity.

ExpWorkflow Step1 1. Reagent Mixing (Anhydride + Amine in AcOH) Step2 2. Reflux (120°C, 4h) Dehydration to Imide Step1->Step2 Step3 3. Precipitation & Filtration (Ice water quench) Step2->Step3 Step4 4. Catalytic Hydrogenation (Pd/C, H2 atm, MeOH) Step3->Step4 Step5 5. Celite Filtration (Catalyst Removal) Step4->Step5 Step6 6. Concentration & Purification (Final Product Isolation) Step5->Step6

Figure 2: Experimental unit operations for the synthesis and isolation of the target compound.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative and analytical parameters for both the intermediate and the final product, establishing baseline criteria for quality control.

ParameterStep 1 (Nitro Intermediate)Step 2 (Final Amino Product)
Molecular Formula C₁₁H₈N₂O₄C₁₁H₁₀N₂O₂
Molecular Weight 232.19 g/mol 202.21 g/mol
Typical Yield 85 - 92%90 - 95%
Physical Appearance Pale yellow solidBright yellow to greenish-yellow solid
Key ¹H-NMR Signals (CDCl₃) Cyclopropyl CH (m, ~2.8 ppm)NH₂ (br s, ~5.0 ppm), Ar-H (d, ~6.9 ppm)
LC-MS (m/z) [M+H]⁺ 233.1[M+H]⁺ 203.1

References

  • Title: Methods to induce targeted protein degradation through bifunctional molecules (WO2016105518A1)
  • Title: Tunable endogenous protein degradation (EP3331906A1)

Protocol for the Solubilization and Application of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in DMSO for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the effective dissolution of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. Addressing the common challenges of poor aqueous solubility for many small molecules, this guide presents a robust methodology for the preparation of high-concentration stock solutions, subsequent serial dilutions, and final working solutions. The protocols are designed to ensure compound integrity, maximize reproducibility, and minimize solvent-induced cytotoxicity. We delve into the causal logic behind each step, emphasizing best practices for handling, storage, and the critical importance of appropriate vehicle controls to ensure the scientific validity of experimental data.

Introduction: The Challenge of Small Molecule Delivery

The compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is a member of the phthalimide class of molecules, a scaffold known for its diverse biological activities.[1] As with many promising small-molecule drug candidates, its utility in in vitro studies is contingent upon its effective delivery to the cellular environment. The inherent hydrophobicity of many such compounds necessitates the use of an organic solvent for initial solubilization.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast spectrum of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and cell biology.[2][3][4] However, its application is not without caveats. The concentration of DMSO in the final cell culture medium must be meticulously controlled, as levels even below 1% can induce a range of cellular responses, from altered gene expression and differentiation to outright cytotoxicity and apoptosis.[5][6][7][8]

This guide provides the necessary theoretical background and practical, step-by-step protocols to successfully prepare 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione for your cell-based assays, ensuring that the observed biological effects are attributable to the compound, not the solvent.

Compound Profile & Material Specifications

Accurate preparation begins with precise knowledge of the compound's properties.

PropertyDataSource(s)
Chemical Name 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione[9][10]
Synonym(s) 4-amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
CAS Number 1042635-26-6[9][10]
Molecular Formula C₁₁H₁₀N₂O₂[9]
Molecular Weight (MW) 202.21 g/mol
Physical Form Powder
Purity >95% (Confirm with vendor-specific Certificate of Analysis)[9]
Solvent of Choice Dimethyl Sulfoxide (DMSO)N/A
Recommended Materials
Reagent/EquipmentSpecificationRationale
DMSO Anhydrous, ≥99.9% purity, sterile-filtered, cell culture gradeDMSO is highly hygroscopic; absorbed water can significantly decrease compound solubility.[2][11]
Test Compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, solid powderN/A
Pipettes Calibrated micropipettes (P1000, P200, P20)Accuracy is paramount for concentration calculations.[12]
Tubes Sterile, conical 1.5 mL or 2.0 mL microcentrifuge tubes with secure capsPrevents contamination and solvent evaporation.
Analytical Balance Readable to at least 0.1 mgRequired for accurate weighing of small amounts of compound.[12]
Vortex Mixer Standard laboratory modelProvides mechanical agitation to aid dissolution.[2]
Sonicator (Optional) Water bath sonicatorUseful for compounds that are difficult to dissolve by vortexing alone.[2][13]
Personal Protective Equip. Safety glasses, lab coat, nitrile glovesAdherence to standard laboratory safety protocols is essential.[14][15]

The Science of Solubilization: Why and How

The Critical Role of the Vehicle Control

The central principle of a well-designed experiment is the isolation of variables. When a solvent like DMSO is used, it becomes a variable that must be controlled for. High concentrations of DMSO can damage cell membranes, induce oxidative stress, and trigger apoptosis.[6][7][16] Therefore, every experiment must include a "vehicle control" group. These are cells treated with the highest concentration of DMSO used in the experiment, but without the test compound. This allows you to differentiate the effects of your compound from the effects of the solvent itself.[2][17]

Recommended Final DMSO Concentrations in Cell Culture

The tolerance to DMSO is highly cell-type dependent, with primary cells generally being more sensitive than immortalized cell lines.[2][13][17] The duration of exposure is also a critical factor.[5]

Assay / Cell TypeRecommended Final DMSO Conc.Rationale
Sensitive/Primary Cells ≤ 0.1%Minimizes potential for off-target solvent effects in sensitive systems.[2][13][16][17]
Most Immortalized Lines ≤ 0.5%Generally considered a safe upper limit for many robust cell lines with minimal cytotoxicity.[2][13]
High-Throughput Screens 0.1% - 1.0%May be tolerated for short-term assays, but requires rigorous validation.[2]

It is imperative to perform a DMSO toxicity assay on your specific cell line to determine its tolerance before beginning compound screening.

Experimental Workflow Overview

The following diagram illustrates the complete workflow from solid compound to final application in a cell-based assay.

G cluster_0 Part 1: Stock Solution Preparation (100% DMSO) cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Cell Assay A 1. Calculate Mass (for 10 mM Stock) B 2. Weigh Compound Accurately A->B C 3. Add Anhydrous DMSO B->C D 4. Dissolve Thoroughly (Vortex/Sonicate) C->D E 5. Aliquot for Storage (-20°C or -80°C) D->E F 6. Thaw One Aliquot of Stock Solution E->F G 7. Perform Serial Dilutions (in 100% DMSO) H 8. Prepare Final Working Solution (Dilute into Culture Medium) I 9. Add Working Solution to Cells H->I J 10. Add Vehicle Control to Parallel Wells H->J K 11. Incubate and Analyze

Caption: Workflow for preparing and using a DMSO-dissolved compound.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used starting concentration.

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L × 0.001 L × 202.21 g/mol × 1000 mg/g = 2.02 mg

  • Weighing:

    • Place a new, sterile 1.5 mL microcentrifuge tube on an analytical balance and tare (zero) it.[12]

    • Carefully weigh 2.02 mg of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione directly into the tube. For small masses, it is acceptable to weigh an amount close to the target (e.g., 2.10 mg) and recalculate the exact concentration.[12]

  • Dissolution:

    • Using a calibrated pipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.[11]

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[2] Visually inspect against a light source to ensure no visible particles remain.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[2] Gentle warming (e.g., to 37°C) can be attempted, but only if the compound's thermal stability is known.[2]

  • Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[2][11][18]

    • Clearly label each aliquot with the compound name, concentration, and date.

    • Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[18] Protect from light.

Protocol 2: Preparation of Final Working Solutions for Cell Assays

This protocol demonstrates how to prepare a final concentration of 10 µM in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

  • Intermediate Dilution (in 100% DMSO):

    • Thaw one aliquot of the 10 mM stock solution.

    • To avoid pipetting very small volumes and to prevent compound precipitation upon dilution into aqueous media, first perform an intermediate dilution in 100% DMSO.[2]

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. Pipette 90 µL of 100% DMSO into a new sterile tube, then add 10 µL of the 10 mM stock solution. Mix thoroughly.

  • Final Working Solution (in Culture Medium):

    • The goal is a 10 µM final concentration from the 1 mM intermediate stock. This requires a 1:100 dilution (1000 µM / 10 µM = 100).

    • For a final volume of 1 mL (1000 µL) in the well, you will need to add 10 µL of the 1 mM intermediate stock (1000 µL / 100 = 10 µL).

    • Solvent Concentration Check: The 10 µL added to the 1 mL well volume results in a final DMSO concentration of 1% (10 µL / 1000 µL). This is too high for many cell lines.

  • Revised Final Working Solution (to achieve ≤0.1% DMSO):

    • To achieve a safer final DMSO concentration, a higher dilution factor is needed. Let's make a 1000X working stock relative to the final desired concentration.

    • New Intermediate Stock (1000X): The final desired concentration is 10 µM. Therefore, the 1000X stock should be 10,000 µM or 10 mM. In this case, our original stock solution is already the perfect 1000X working stock.

    • Final Dilution: Add 1 µL of the original 10 mM stock solution directly to the 1 mL of media in the cell culture well.

    • Final DMSO Concentration: (1 µL of DMSO stock) / (1000 µL total volume) = 0.1%. This is a widely accepted safe concentration for most cell lines.[6][13][17][19]

  • Vehicle Control Preparation:

    • In parallel control wells, add 1 µL of 100% DMSO (the same solvent used for the stock solution) to 1 mL of culture medium. This creates a 0.1% DMSO vehicle control.

Safety and Handling Precautions

  • Consult the Safety Data Sheet (SDS) for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione before use. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14][15]

  • Handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • DMSO can facilitate the absorption of chemicals through the skin; therefore, exercise extreme caution and avoid direct contact.[3]

References

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • de Oliveira, D. M., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione-1042635-26-6. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]

  • Qi, C., et al. (2016). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • LifeTein®. (n.d.). How to dissolve peptides in DMSO?. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride. Retrieved from [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • NextSDS. (n.d.). 4-amino-2-butyl-isoindole-1,3-dione — Chemical Substance Information. Retrieved from [Link]

Sources

Application Note: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in Drug Discovery and Biomolecular Probing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of selecting building blocks that offer both synthetic versatility and functional utility. 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1042635-26-6)[1] is a highly privileged scaffold that bridges the gap between targeted therapeutic synthesis and advanced biomolecular imaging.

Structurally, this compound consists of a phthalimide core substituted with an electron-donating 4-amino group and an N-cyclopropyl ring. This specific architecture is not arbitrary; it is engineered for dual utility:

  • In Therapeutics: The phthalimide core is a well-documented pharmacophore found in androgen receptor antagonists and E3 ligase modulators[2]. The N-cyclopropyl group is strategically chosen over standard N-alkyl chains (like methyl or ethyl) because it restricts conformational flexibility and provides superior metabolic stability against oxidative dealkylation by cytochrome P450 enzymes.

  • In Photophysics: The 4-aminophthalimide moiety is a powerful solvatochromic fluorophore. Its small size makes it approximately isosteric to tryptophan, allowing it to probe hydrophobic pockets and lipid bilayers without disrupting native protein folding[3].

Application I: Solvatochromic Probing of Biomolecular Microenvironments

Mechanistic Insight: The ICT State

The utility of 4-aminophthalimides in fluorescence monitoring stems from their extreme sensitivity to solvent polarity and hydrogen-bonding[4]. Upon excitation at ~350 nm—a wavelength that conveniently bypasses the autofluorescence of native aromatic amino acids—the molecule enters a locally excited (LE) state. In non-polar environments (e.g., the hydrophobic core of a lipid bilayer or a deep protein binding pocket), it emits a strong, blue-shifted fluorescence (~430 nm).

However, in aqueous or highly polar media, the molecule undergoes rapid solvent relaxation to form an Intramolecular Charge Transfer (ICT) state. This results in a massive Stokes shift, pushing the emission maximum to ~550 nm and significantly quenching the quantum yield[5]. The N-cyclopropyl group enhances the lipophilicity of the probe, facilitating its spontaneous insertion into hydrophobic domains.

Solvatochromism GS Ground State (S0) Non-polar Environment LE Locally Excited (LE) State GS->LE Excitation (~350 nm) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation (Aqueous/Polar Media) Fluor Fluorescence Emission (Red-shifted to ~550 nm) ICT->Fluor Radiative Decay Fluor->GS Relaxation

Fig 1: Solvatochromic mechanism and ICT state formation of 4-aminophthalimide derivatives.

Protocol: Steady-State Fluorescence Mapping of Protein Binding Pockets

This self-validating protocol utilizes the solvatochromic shift to determine the binding affinity ( Kd​ ) of the probe to a target protein.

Materials:

  • 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (10 mM stock in anhydrous DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Target Protein (purified, >90% purity).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM stock solution in the assay buffer to a final probe concentration of 2 µM. Critical Step: Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced protein denaturation.

  • Baseline Measurement: Transfer 2 mL of the 2 µM probe solution to a quartz cuvette. Excite at 350 nm and record the emission spectrum from 400 nm to 650 nm. In the absence of protein (aqueous environment), a weak emission peak at ~550 nm should be observed, validating the ICT state.

  • Protein Titration: Sequentially spike the target protein into the cuvette to achieve final protein concentrations ranging from 0.5 µM to 20 µM. Mix gently by inversion after each addition and incubate for 3 minutes at 25°C to reach thermodynamic equilibrium.

  • Spectroscopic Readout: Record the emission spectrum after each titration. As the probe partitions into the hydrophobic binding pocket, you will observe a self-validating blue shift (from 550 nm towards 430 nm) accompanied by a dramatic increase in fluorescence intensity.

  • Data Analysis: Plot the ratio of fluorescence intensities ( I430​/I550​ ) against protein concentration. Fit the data to a single-site binding isotherm to extract the Kd​ .

Application II: Pharmaceutical Intermediate for Targeted Therapeutics

Mechanistic Insight: Overcoming Nucleophilic Inertness

In medicinal chemistry, functionalizing the 4-position of the isoindole-1,3-dione scaffold is a common route to synthesize androgen receptor antagonists[2] and other targeted therapies. However, a major bottleneck is the inherently low nucleophilicity of the 4-amino group. The adjacent imide carbonyls exert a strong electron-withdrawing effect, delocalizing the lone pair on the nitrogen.

Consequently, standard peptide coupling reagents (e.g., EDC/NHS) typically fail or result in unacceptably low yields. To overcome this, we must utilize electrophilic activation—specifically, converting the incoming carboxylic acid to a highly reactive acyl chloride. During this harsh acylation, the N-cyclopropyl group proves its worth: unlike N-H or easily cleavable protecting groups, it remains entirely stable under basic conditions, preventing unwanted oligomerization or side reactions at the imide nitrogen.

SynthesisWorkflow SM 4-Amino-N-cyclopropylphthalimide (CAS: 1042635-26-6) Act Electrophilic Activation (Acyl Chloride generation) SM->Act Step 1: Reactant Preparation Int N-Functionalized Intermediate (Amide Bond Formation) Act->Int Step 2: Pyridine-catalyzed Coupling Drug Targeted Therapeutic (e.g., AR Antagonist) Int->Drug Step 3: Deprotection & Purification

Fig 2: Synthetic workflow for functionalizing the 4-amino group via electrophilic activation.

Protocol: Regioselective Amide Coupling via Acyl Chloride Activation

This protocol ensures high-yielding amide bond formation at the deactivated 4-amino position.

Materials:

  • 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (1.0 eq)

  • Carboxylic acid building block (1.5 eq)

  • Oxalyl chloride (2.0 eq) and catalytic DMF

  • Anhydrous Dichloromethane (DCM) and Anhydrous Pyridine

Step-by-Step Methodology:

  • Electrophile Activation: Suspend the carboxylic acid (1.5 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Add oxalyl chloride (2.0 eq) dropwise, followed by 2 drops of anhydrous DMF. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acyl chloride.

  • Nucleophile Preparation: In a separate flame-dried flask, dissolve 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (1.0 eq) in anhydrous pyridine (0.3 M). Cool the solution to 0°C using an ice bath.

  • Coupling Reaction: Re-dissolve the crude acyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the pyridine mixture at 0°C. Causality: Pyridine acts as both the solvent and the acid scavenger, driving the equilibrium forward while preventing the protonation of the weakly nucleophilic amine.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via LC-MS. The mass of the desired product ( [M+H]+ ) should become the major peak within 4-6 hours.

  • Workup and Purification: Quench the reaction by pouring it into saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl (to remove residual pyridine), water, and brine. Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure functionalized intermediate.

Quantitative Data Summary

The following table summarizes the critical photophysical and chemical parameters that dictate the experimental handling of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

PropertyValue / CharacteristicExperimental Implication
CAS Number 1042635-26-6Unique identifier for procurement and regulatory tracking[1].
Molecular Weight 202.21 g/mol Low molecular footprint; ideal for fragment-based drug design.
Excitation Maximum ( λex​ ) ~350 nmSelectively excited outside standard biopolymer absorption ranges, eliminating background noise[3].
Emission Maximum ( λem​ ) 430 nm (Non-polar) 550 nm (Aqueous)Strong solvatochromic shift enables precise microenvironment mapping and binding kinetic assays[4].
Nucleophilicity of 4- NH2​ LowRequires activated electrophiles (e.g., acyl chlorides) for efficient synthetic coupling; standard EDC/NHS will fail.
N-Cyclopropyl Stability High (Resistant to basic/oxidative conditions)Survives harsh acylation conditions and provides superior in vivo metabolic stability compared to N-methyl analogs.

References

  • Title: 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Fluorescence Monitoring of Polyacrylamide Hydrogel Using 4-Aminophthalimide Source: Langmuir (American Chemical Society) URL: [Link]

  • Title: WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)
  • Title: 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione (CID 28773199) Source: PubChem URL: [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the preparation of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure spectral accuracy and reproducibility. We address critical aspects such as solvent selection, sample concentration, and the use of internal standards for both qualitative and quantitative analyses.

Introduction

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is a small molecule of interest in medicinal chemistry and drug discovery, belonging to the isoindole-1,3-dione class of compounds which have shown a range of biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount for advancing research and development involving this compound. NMR spectroscopy is an unparalleled analytical technique for providing detailed molecular structure information.[3][4]

The unique structural features of this molecule, namely the aromatic amine and the cyclopropyl group, present specific considerations for NMR analysis. The amine protons can exhibit variable chemical shifts and broadening due to hydrogen bonding and exchange, while the cyclopropyl protons have characteristic upfield shifts and complex coupling patterns.[5][6][7] This guide provides a robust methodology to obtain high-quality NMR spectra, enabling unambiguous structural confirmation and precise quantification.

I. Analyte and Its Properties

Before proceeding with sample preparation, it is crucial to understand the physicochemical properties of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₀N₂O₂[8][9]
Molecular Weight 202.21 g/mol [9]
Physical Form Powder[8]
Melting Point 160-164 °C[8]
Solubility Preliminary tests indicate solubility in polar aprotic solvents like DMSO-d₆. Solubility in less polar solvents like CDCl₃ may be limited.[10]N/A
Storage Room Temperature[8]

II. Core Principles of Sample Preparation

The primary goal of NMR sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter. The choice of solvent is paramount as it directly influences the quality of the resulting spectrum.[3] Deuterated solvents are essential in ¹H NMR to minimize overwhelming signals from the solvent itself.[3][11][12]

Workflow for NMR Sample Preparation:

Workflow A Analyte Weighing B Solvent Selection & Solubility Test A->B Assess Polarity C Dissolution in Vial B->C Chosen Solvent D Filtration (Optional) C->D Check for Particulates E Transfer to NMR Tube D->E Ensure Homogeneity F Shimming & Data Acquisition E->F Sample Ready

Caption: General workflow for preparing an NMR sample.

III. Qualitative ¹H and ¹³C NMR Sample Preparation Protocol

This protocol is designed for obtaining high-quality spectra for structural elucidation.

Materials and Equipment
  • 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

  • Glass vials with caps

  • Pasteur pipettes and bulbs

  • Cotton or glass wool for filtration

  • Analytical balance (readability to at least 0.1 mg)

  • Vortex mixer

Step-by-Step Protocol
  • Solvent Selection: The primary criterion for solvent selection is the solubility of the analyte.[4][10] Given the polar nature of the amino and dione functionalities, a polar aprotic solvent is a logical starting point.

    • Recommendation: Begin with Dimethyl sulfoxide-d₆ (DMSO-d₆). Its high polarity is likely to dissolve the compound effectively.[10] Chloroform-d (CDCl₃) can be tested as an alternative, though solubility may be lower.[10]

    • Solubility Test: In a small vial, test the solubility of a few milligrams of the compound in approximately 0.5 mL of the chosen deuterated solvent.[3] Gentle vortexing can aid dissolution.[13][14]

  • Sample Weighing and Dissolution:

    • Accurately weigh 5-10 mg of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione into a clean, dry glass vial.[15]

    • Add approximately 0.6-0.7 mL of the selected deuterated solvent (e.g., DMSO-d₆) to the vial.[16] This volume is optimal for a standard 5 mm NMR tube, achieving a sample height of 4-5 cm.[14][16]

    • Cap the vial and vortex thoroughly to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of suspended particles.[13]

  • Filtration and Transfer:

    • If any particulate matter is observed, filter the solution. Place a small, tight plug of cotton or glass wool into a Pasteur pipette.[15][17]

    • Transfer the solution through the filtered pipette into a clean, dry 5 mm NMR tube.[14] Avoid direct transfer of solids into the NMR tube as this will degrade spectral quality.[14]

    • Cap the NMR tube securely to prevent contamination and solvent evaporation.[13]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The deuterium signal from the solvent will be used to lock the magnetic field, ensuring stability.[3]

    • Perform standard shimming procedures to optimize the magnetic field homogeneity.

    • Acquire ¹H and ¹³C spectra using standard instrument parameters.

Expected Spectral Features:

  • ¹H NMR: Aromatic protons will appear in the downfield region. The amine (-NH₂) protons may appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent, typically between 3-5 ppm for aromatic amines.[5] The cyclopropyl protons will be in the highly shielded upfield region, often below 1 ppm.[18]

  • ¹³C NMR: Carbons attached to the nitrogen of the amine group will be deshielded and appear in the 10-65 ppm range.[19] The carbonyl carbons of the isoindole-1,3-dione will be significantly downfield.

IV. Quantitative NMR (qNMR) Sample Preparation Protocol

For purity assessment or concentration determination, a more rigorous sample preparation protocol using an internal standard is required.[20][21]

Core Principles of qNMR

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[20] By comparing the integral of a known amount of an internal standard to the integral of the analyte, the quantity of the analyte can be precisely determined.[20][21]

Key Considerations for qNMR:

  • Internal Standard Selection: The ideal internal standard should be of high purity, stable, non-volatile, and have signals that do not overlap with the analyte's signals.[20][22][23]

  • Accurate Weighing: Precision weighing using a microbalance is fundamental for accurate qNMR measurements.[16][24]

  • Relaxation Delay (D1): A sufficiently long relaxation delay must be used during data acquisition to ensure all protons have fully relaxed between scans, which is crucial for accurate integration.

Recommended Internal Standard

For 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in DMSO-d₆, 1,4-Dinitrobenzene is a suitable internal standard. It is a stable, crystalline solid with a simple ¹H NMR spectrum (a singlet in the aromatic region) that is unlikely to overlap with the analyte's signals.[25]

Internal StandardStructureKey ¹H Signal (in DMSO-d₆)Rationale
1,4-Dinitrobenzene C₆H₄N₂O₄~8.5 ppm (singlet)High purity available, stable, sharp singlet in a clear spectral region.[25]
Step-by-Step qNMR Protocol
  • Precision Weighing:

    • Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 10-15 mg of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione into a clean glass vial. Record the exact weight.

    • In the same vial, accurately weigh a similar molar equivalent of the internal standard (e.g., 1,4-dinitrobenzene). Record the exact weight. Aim for a 1:1 molar ratio to achieve similar peak intensities for accurate integration.[24]

  • Dissolution and Transfer:

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing. This step is critical for sample homogeneity and quantitative accuracy.[13][16]

    • Carefully transfer the entire solution to a high-quality 5 mm NMR tube. A quantitative transfer is essential.

  • qNMR Data Acquisition:

    • Lock and shim the sample as per standard procedures.

    • Set the pulse angle to 90°.

    • Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated (both analyte and standard). If T₁ values are unknown, a conservative D1 of 30-60 seconds is recommended.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

Data Analysis and Purity Calculation

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I_analyte: Integral of a well-resolved analyte signal.

  • N_analyte: Number of protons corresponding to the integrated analyte signal.

  • I_IS: Integral of the internal standard signal.

  • N_IS: Number of protons corresponding to the integrated internal standard signal.

  • MW_analyte: Molecular weight of the analyte.

  • m_analyte: Mass of the analyte.

  • MW_IS: Molecular weight of the internal standard.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (%).

qNMR Protocol Summary:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Analyte Accurately Weigh Analyte (m_analyte) Weigh_IS Accurately Weigh Internal Standard (m_IS) Weigh_Analyte->Weigh_IS Dissolve Dissolve in Deuterated Solvent Weigh_IS->Dissolve Transfer Quantitative Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Transfer->Acquire Integrate Integrate Analyte & Standard Signals Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

V. Troubleshooting and Best Practices

  • Broad Amine (-NH₂) Signal: The amine protons can exchange with residual water in the solvent, leading to broadening. To confirm the amine signal, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear.[19]

  • Water Contamination: Minimize exposure of deuterated solvents to the atmosphere to prevent water absorption.[11] Use dry NMR tubes and pipettes.[11]

  • Poor Shimming/Line Shape: This is often caused by particulate matter in the sample or poor-quality NMR tubes. Always filter samples if solids are present and use high-precision tubes.[15]

  • Sample Stability: While 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is expected to be stable, if degradation is suspected over time, it is advisable to prepare samples fresh before analysis.

VI. Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione for both qualitative and quantitative NMR analysis. By understanding the rationale behind solvent selection, sample handling, and the specific requirements for qNMR, researchers can obtain high-quality, reliable, and reproducible spectral data essential for advancing their scientific objectives.

References

  • How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. (2026, January 3).
  • A Comparative Guide to Deuterated Solvents for NMR Analysis - Benchchem. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025, February 19).
  • Deuterated Solvents for NMR: Guide - Allan Chemical Corporation. (2025, October 7).
  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28).
  • Maciel, G. E. (1965). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry, 69(6), 1947–1951.
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • qNMR: top tips for optimised sample prep - Manufacturing Chemist. (2019, February 21).
  • Spectroscopy Tutorial: Amines. (n.d.). Retrieved from a university chemistry department website.
  • Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1968). NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron, 24(9), 3595-3605.
  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research. (2025, April 13).
  • Internal Standards. (n.d.). Retrieved from a university chemistry department website.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.).
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Ofosu, D. B., Mendoza, R. Z., & Bracher, P. J. (2025). Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. RSC Advances, 15(1), 123-456.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • What is qNMR and why is it important? - Mestrelab Resources. (2024, September 16).
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
  • NMR Sample Preparation. (n.d.). Retrieved from a university chemistry department website.
  • Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide - Benchchem. (n.d.).
  • Krygowski, T. M., & Stępień, B. T. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(2), 52-64.
  • NMR Sample Preparation. (n.d.). Retrieved from a university chemistry department website.
  • How to Prepare Samples for NMR. (n.d.). Retrieved from a university chemistry department website.
  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(11), 2943–2948.
  • Powers, R. (n.d.).
  • How to make an NMR sample. (n.d.). Retrieved from a university chemistry department website.
  • NMR Sample Preparation. (n.d.). Retrieved from the University of Victoria chemistry department website.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. (n.d.). Sigma-Aldrich.
  • 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione. (n.d.). PubChemLite.
  • 2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride. (n.d.). NextSDS.
  • Tan, A., & Koç, B. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • 4-Amino-2-cyclohexyl-isoindole-1,3-dione. (n.d.). Santa Cruz Biotechnology.
  • 4-Amino-2-(2-methylcyclohexyl)isoindole-1,3-dione. (n.d.). PubChem.
  • 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. (n.d.). CymitQuimica.
  • 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024, July 26). Molecules, 29(15), 3489.
  • Tan, A., & Koç, B. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.

Sources

crystallization techniques for isolating 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Isolation and Purification of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione via Crystallization

Introduction

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is a substituted isoindole derivative, a class of compounds significant in medicinal chemistry and materials science.[1][2] The purity and solid-state properties of such active pharmaceutical ingredients (APIs) or their intermediates are of paramount importance, directly influencing bioavailability, stability, and manufacturability.[3][4] Crystallization is a critical unit operation in pharmaceutical development for isolating and purifying these compounds, ensuring that the final product meets stringent regulatory standards.[3][5]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of various crystallization techniques for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. It moves beyond simple procedural lists to explain the underlying principles and rationale, enabling scientists to develop robust and scalable crystallization processes. The protocols described herein are designed as self-validating systems, emphasizing control over critical processing parameters (CPPs) to achieve desired critical quality attributes (CQAs).[6]

Physicochemical Properties of the Target Compound

A foundational understanding of the compound's properties is the first step in developing a crystallization process. While extensive experimental data for this specific molecule is not widely published, its known characteristics are summarized below.

PropertyValueSource
CAS Number 1042635-26-6[7]
Molecular Formula C₁₁H₁₀N₂O₂[7][8]
Molecular Weight 202.21 g/mol [8][9]
Appearance Powder (typical)[7]
Melting Point 160-164 °C[7]
Predicted XlogP 1.3[8]

The presence of an aromatic amine and an imide functional group suggests a molecule with moderate polarity, capable of participating in hydrogen bonding, which is a crucial factor in solvent selection and crystal lattice formation.[10]

Core Principles & Strategy for Crystallization

The goal of crystallization is to create a supersaturated solution from which the target compound will preferentially nucleate and grow into a pure crystalline solid, leaving impurities behind in the solution (mother liquor).[11] The process is governed by two primary stages: nucleation (the initial formation of stable crystal embryos) and crystal growth.[12] The rate of cooling, solvent choice, and degree of supersaturation are key parameters that control the outcome.[13]

A general workflow for developing a suitable crystallization method is outlined below.

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Isolation A Start: Crude Amorphous or Oily Product B Solvent Solubility Screening (Hot vs. Cold) A->B C Identify Potential Solvent Systems B->C D Cooling Crystallization (High solubility in hot, low in cold) C->D Select Method Based on Solubility Profile E Anti-Solvent Addition (High solubility in solvent, insoluble in anti-solvent) C->E Select Method Based on Solubility Profile F Evaporative Crystallization (Moderate solubility, temperature sensitive) C->F Select Method Based on Solubility Profile G Optimize Parameters (Cooling Rate, Addition Rate, Temp.) D->G E->G F->G H Isolate Crystals (Filtration) G->H I Wash & Dry H->I J Characterize Final Product (Purity, Yield, Polymorph) I->J

Caption: General workflow for crystallization method development.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward recrystallization technique, ideal for compounds that exhibit a significant difference in solubility at high and low temperatures.[11][14] Alcohols, such as ethanol or isopropanol, are often effective solvents for aromatic compounds.[15]

Causality: The principle relies on creating a saturated solution at an elevated temperature and then reducing the temperature. As the solution cools, the solubility of the target compound decreases, leading to supersaturation and subsequent crystallization. Slow cooling is crucial for forming large, pure crystals, as it allows molecules to arrange themselves correctly in the crystal lattice, thereby excluding impurities.[11][13]

G A 1. Dissolution Add minimum amount of hot solvent (e.g., Isopropanol) to crude product. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B If needed C 3. Slow Cooling Allow solution to cool slowly to room temperature without disturbance. A->C If no filtration B->C D 4. Further Cooling Place flask in an ice bath to maximize crystal yield. C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Washing Wash crystals with a small amount of cold solvent. E->F G 7. Drying Dry crystals under vacuum. F->G

Caption: Workflow for Single-Solvent Cooling Crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone). A suitable solvent should dissolve the compound when hot but have low solubility when cold.[14] For this compound, isopropanol or ethanol are excellent starting points.

  • Dissolution: Place the crude 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[15]

  • Decolorization (Optional): If the solution is colored by polar impurities, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.[13]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Uninterrupted slow cooling is vital for high purity.[11][13] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the filter cake) with a small portion of ice-cold solvent to remove any residual mother liquor containing impurities.[13]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Addition Crystallization

This method is employed when the compound is too soluble in a suitable solvent even at low temperatures, making cooling crystallization inefficient. It involves adding a second solvent (the anti-solvent) in which the compound is insoluble, but which is miscible with the primary solvent.[3][6]

Causality: The addition of the anti-solvent reduces the overall solvating power of the solvent mixture. This rapidly induces a state of supersaturation, causing the compound to crystallize out of the solution. The rate of anti-solvent addition is a critical parameter; slow addition with vigorous stirring is necessary to avoid localized high supersaturation, which can lead to "oiling out" or the formation of amorphous precipitate.[6]

G A 1. Dissolution Dissolve crude product in a minimum amount of a 'good' solvent (e.g., DMF, Acetone) at room temperature. B 2. Anti-Solvent Addition Slowly add an 'anti-solvent' (e.g., Water, Hexane) with vigorous stirring until turbidity persists. A->B C 3. Maturation Allow the slurry to stir for a period (e.g., 1-2 hours) to allow for crystal growth and equilibration. B->C D 4. Isolation Collect crystals by vacuum filtration. C->D E 5. Washing Wash crystals with a mixture of solvent/ anti-solvent or pure anti-solvent. D->E F 6. Drying Dry crystals under vacuum. E->F

Caption: Workflow for Anti-Solvent Addition Crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a solvent in which the compound is highly soluble (e.g., acetone, N,N-dimethylformamide) and an anti-solvent in which it is poorly soluble (e.g., water, hexane). The two must be miscible. For the target compound, an acetone/water or ethanol/water system is a logical starting point.

  • Dissolution: Dissolve the crude material in a minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Induction of Crystallization: Add the anti-solvent dropwise to the stirred solution. The first sign of crystallization will be the appearance of turbidity (cloudiness). Once the solution becomes persistently turbid, stop the addition. Sometimes, adding a small seed crystal of pure material can help initiate nucleation.[13]

  • Maturation: Continue to stir the resulting slurry at a controlled temperature for 1-4 hours. This "aging" or "maturation" period allows the crystal size and form to stabilize.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a pre-mixed solution of the solvent/anti-solvent or with the pure anti-solvent to remove the mother liquor.

  • Drying: Dry the product in a vacuum oven.

Protocol 3: Slow Evaporation Crystallization

This technique is less suited for large-scale purification but is excellent for obtaining high-quality single crystals for analytical purposes like X-ray crystallography. It is often used for compounds that are not sensitive to temperature changes.[3][16]

Causality: Supersaturation is achieved gradually as the solvent evaporates from the solution. This slow increase in concentration allows for very controlled crystal growth, often resulting in large, well-defined crystals. The choice of solvent is critical; highly volatile solvents may evaporate too quickly, leading to poor crystal quality, while very low volatility solvents can make the process impractically long.[10]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Solvents like ethyl acetate or a mixture such as dichloromethane/hexane can be effective.[10]

  • Preparation: Dissolve the compound in the chosen solvent to create a solution that is near, but not at, saturation. Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of paraffin film or aluminum foil and puncture a few small holes in it. This slows the rate of evaporation.

  • Incubation: Place the container in a vibration-free location at a constant temperature.

  • Harvesting: Once suitable crystals have formed and the solvent has partially or fully evaporated, carefully decant the remaining mother liquor and collect the crystals.

Troubleshooting Common Crystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out The melting point of the solute is below the boiling point of the solvent; cooling is too rapid; solution is too concentrated.Add more solvent to the hot mixture until the oil redissolves, then cool much more slowly. For anti-solvent methods, reduce the addition rate.[13]
No Crystals Form Solution is not sufficiently supersaturated; insufficient nucleation sites.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If still unsuccessful, reduce the solvent volume by boiling some off and re-cooling.[13][15]
Poor Yield Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Cool the solution in an ice-salt bath for lower temperatures. Ensure filtration apparatus is pre-heated for hot filtrations.[13][14]
Impure Crystals Cooling was too rapid, trapping impurities; insufficient washing of the filter cake.Ensure the cooling process is slow and undisturbed. Wash the filter cake thoroughly with fresh, cold solvent.[6][13]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • BIA Separations. Crystallisation in pharmaceutical processes. BIA Separations. [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]

  • Al-Dhfyan, A., & Al-Khattaf, S. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]

  • EPFL. Guide for crystallization. EPFL. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. White Rose Research Online. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Virtual Lab. [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • ACS Publications. (2011, February 22). Pharmaceutical Crystallization. Crystal Growth & Design. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

  • PubChem. 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione. PubChem. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2012). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2013(1), 53-81. [Link]

  • Scribd. Solvent Selection for Pharma Crystallization. Scribd. [Link]

  • ACG Publications. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • European Patent Office. (2012, March 7). Methods of making the polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. [Link]

  • Thoreauchem. 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione-1042635-26-6. Thoreauchem. [Link]

Sources

Application Notes and Protocols for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of Targeted Protein Degradation

The paradigm of small molecule drug discovery is undergoing a significant transformation. Historically, the focus has been on occupancy-driven pharmacology, where a drug molecule must continuously bind to a protein's active site to inhibit its function. However, a revolutionary approach, Targeted Protein Degradation (TPD), has emerged, offering a catalytic, event-driven pharmacology.[1] This strategy utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[2][3] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of a target protein.[2]

PROTACs consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5] Among the more than 600 E3 ligases in human cells, Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the most successfully exploited for PROTAC development.[2][4]

The molecule at the center of this guide, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione , belongs to the isoindoline-1,3-dione class of compounds. This chemical scaffold is the cornerstone of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which are now understood to function as "molecular glues" that recruit neosubstrate proteins to the CRBN E3 ligase for degradation.[1][6] Given its structural similarity to these well-established CRBN ligands, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione holds significant promise as a novel E3 ligase ligand for the development of next-generation PROTACs and molecular glues.

These application notes provide a comprehensive guide for researchers and drug development professionals on how to effectively utilize and characterize 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in the context of targeted drug discovery. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation.

Mechanism of Action: The Role of CRBN in Protein Degradation

The therapeutic efficacy of IMiDs and the functionality of CRBN-based PROTACs are contingent on their ability to bind to CRBN, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[1] The binding of a ligand, such as 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, to CRBN can modulate its substrate specificity, leading to the recruitment and subsequent ubiquitination of proteins that are not its native substrates.[7]

In the context of a PROTAC, the isoindoline-1,3-dione moiety serves as the "warhead" that hijacks the CRL4-CRBN complex. The other end of the PROTAC molecule simultaneously binds to the target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its degradation.

Experimental Workflows and Protocols

A systematic evaluation of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione and its derivatives as components of PROTACs involves a tiered approach, from initial binding validation to cellular degradation assessment.

Diagram: General PROTAC Experimental Workflow

PROTAC_Workflow cluster_0 Phase 1: Ligand Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In-depth Analysis A Synthesis of 4-amino-2-cyclopropyl-isoindolinedione Derivatives & PROTACs B Biochemical CRBN Binding Assays (FP, TR-FRET, ITC) A->B Validate E3 Ligase Engagement C Cell-Based CRBN Target Engagement Assay B->C D Western Blotting for Target Degradation (DC50) C->D Confirm Cellular Binding & Degradation E Cell Viability Assays (IC50) D->E Assess Functional Consequence F Ternary Complex Formation Assays E->F G Ubiquitination Assays F->G Mechanistic Validation H Proteomics for Selectivity Profiling G->H Off-Target Analysis

Caption: Tiered experimental workflow for characterizing novel CRBN ligands and derived PROTACs.

Protocol 1: Biochemical Assessment of CRBN Binding

The initial step is to confirm and quantify the binding affinity of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione to the CRBN protein. Several biophysical techniques can be employed for this purpose.

A. Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the unlabeled test compound.

  • Principle: A fluorescently labeled thalidomide analog, when bound to the larger CRBN protein, will have a higher fluorescence polarization value compared to the free tracer. A competing ligand will displace the tracer, leading to a decrease in polarization.

  • Materials:

    • Recombinant human CRBN/DDB1 protein complex.

    • Fluorescently labeled thalidomide tracer (e.g., FITC-thalidomide).[8]

    • Assay Buffer: 50 mM HEPES, pH 7.4, 75 mM NaCl, 0.01% Triton X-100.[8]

    • 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

    • 384-well, low-volume, black plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution of the CRBN/DDB1 complex and the fluorescent tracer to each well. The final concentrations should be optimized, but a starting point could be 100 nM CRBN/DDB1 and 8 nM tracer.[8]

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

    • Calculate the percent inhibition of tracer binding and determine the IC50 value by fitting the data to a four-parameter logistic curve.

B. Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction.[9]

  • Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.

  • Procedure:

    • Prepare a solution of purified recombinant CRBN/DDB1 protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), and a solution of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in the same buffer.[9]

    • Degas both solutions thoroughly.

    • Load the CRBN solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Assay Parameter Measured Advantages Considerations
Fluorescence Polarization (FP) IC50High-throughput, less protein requiredIndirect measurement of binding
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, nDirect measurement, full thermodynamic profileRequires larger amounts of pure protein
Protocol 2: Cell-Based CRBN Target Engagement Assay

Confirming that the ligand can bind to CRBN within a cellular context is a critical step, as it accounts for cell permeability and stability.[10] A competitive displacement assay using a known CRBN-based PROTAC is a robust method.[11][12]

  • Principle: A potent, well-characterized CRBN-based PROTAC (e.g., dBET6, which degrades BRD4) is used to induce the degradation of its target.[11] Co-treatment with a competing CRBN ligand, such as 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, will occupy the CRBN binding site and prevent the PROTAC from forming a ternary complex, thus rescuing the target protein from degradation. The level of the target protein is then quantified.

  • Materials:

    • A suitable cell line expressing the target of the reference PROTAC (e.g., MM.1S cells for dBET6).

    • Reference CRBN-based PROTAC (e.g., dBET6).

    • 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

    • Antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).

    • Western blotting or in-cell ELISA reagents.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with increasing concentrations of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Add the reference PROTAC at a concentration known to cause significant degradation (e.g., its DC80 value).

    • Incubate for a period sufficient to observe degradation (e.g., 5-18 hours).

    • Lyse the cells and perform Western blotting or an in-cell ELISA to quantify the levels of the target protein.

    • A successful engagement of the test compound with cellular CRBN will result in a dose-dependent increase (rescue) of the target protein levels.

Protocol 3: Cellular Protein Degradation Assay

Once 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is incorporated into a PROTAC, its ability to induce the degradation of the target protein of interest must be quantified.

  • Principle: Cells expressing the POI are treated with the newly synthesized PROTAC. The level of the POI is then measured to determine the extent of degradation.

  • Procedure:

    • Seed the appropriate cell line in multi-well plates.

    • Treat the cells with a serial dilution of the PROTAC for a set period (e.g., 18-24 hours).

    • Prepare cell lysates and quantify the POI levels using Western blotting, ELISA, or flow cytometry.

    • Normalize the POI levels to a loading control.

    • Plot the percentage of remaining POI against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal level of degradation).[13]

Diagram: CRBN-Mediated PROTAC Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI Ligand Linker CRBN Ligand (4-amino-2-cyclopropyl...) PROTAC:f0->POI Binds to POI CRBN_Complex CRL4-CRBN E3 Ligase Complex PROTAC:f2->CRBN_Complex Recruits E3 Ligase Ub Ubiquitin CRBN_bound CRL4-CRBN Ub->CRBN_bound Proteasome 26S Proteasome Fragments Degraded Peptides Proteasome->Fragments Proteolysis POI_bound POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->CRBN_bound CRBN_bound->POI_bound Ubiquitination

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yield.

Introduction to the Synthesis

The synthesis of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is typically achieved through a two-step process. The first step involves the condensation of 3-nitrophthalic anhydride with cyclopropylamine to form the intermediate, 2-cyclopropyl-4-nitro-1H-isoindole-1,3(2H)-dione. The second step is the selective reduction of the nitro group to an amine, yielding the final product. While this pathway is straightforward in principle, achieving a high yield requires careful control of reaction conditions and an awareness of potential side reactions.

This guide will address common issues encountered in both steps of this synthesis, providing detailed solutions grounded in chemical principles.

Synthetic Workflow Overview

A 3-Nitrophthalic Anhydride + Cyclopropylamine B Step 1: Condensation (Formation of 2-cyclopropyl-4-nitro-1H-isoindole-1,3(2H)-dione) A->B C Intermediate: 2-cyclopropyl-4-nitro-1H-isoindole-1,3(2H)-dione B->C D Step 2: Nitro Group Reduction C->D E Final Product: 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione D->E A Low Yield in Condensation Step B Check for Incomplete Reaction (TLC) A->B D Optimize Solvent (e.g., Glacial Acetic Acid) A->D E Check Purity of Starting Materials A->E C Increase Reaction Time/Temperature B->C F Multiple Spots on TLC G Identify Side Products (Isomers, Amic Acid) F->G H Purify by Column Chromatography or Recrystallization G->H

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals facing solubility hurdles with 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1042635-26-6)[1].

As Application Scientists, we understand that poor aqueous solubility is a critical bottleneck in both in vitro screening and in vivo pharmacokinetics. Rather than relying on trial-and-error, this guide breaks down the thermodynamic causality behind the compound's insolubility and provides field-proven, self-validating protocols to overcome it.

Mechanistic Overview: Why is this compound insoluble?

To formulate a solution, we must first understand the physical chemistry of the problem. The poor aqueous solubility of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione stems from three synergistic structural features:

  • High Crystal Lattice Energy: The isoindole-1,3-dione (phthalimide) core is highly planar and conjugated[2]. This allows the molecules to pack tightly in the solid state via strong intermolecular π−π stacking[3].

  • Intermolecular Hydrogen Bonding: The 4-amino group acts as a hydrogen bond donor, interacting with the imide carbonyl oxygen atoms of adjacent molecules[4]. This locks the crystal lattice, meaning the energy required to break these solute-solute interactions far exceeds the thermodynamic payoff of hydration.

  • Lipophilicity: The N-cyclopropyl substitution adds a purely hydrophobic domain to the molecule, increasing its overall partition coefficient (LogP) and repelling water molecules[1].

Because the barrier to solubility is driven by solid-state lattice energy , simply altering the pH is ineffective. Successful formulation requires strategies that either disrupt the lattice (co-solvents) or encapsulate the hydrophobic domains (host-guest complexation or micellization)[5].

Formulation Decision Matrix

Use the workflow below to determine the most scientifically appropriate solubility enhancement strategy based on your target application.

G Start Poor Aqueous Solubility 4-amino-2-cyclopropyl-isoindole-1,3-dione Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture/Biochem) Decision->InVitro InVivo In Vivo Studies (PK/PD/Tox) Decision->InVivo Cosolvent Co-solvency (DMSO -> Media) InVitro->Cosolvent 1st Line Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin Preferred Lipid Lipid Formulation (SMEDDS) InVivo->Lipid High Lipophilicity Surfactant Surfactant Addition (Tween-80 / BSA) Cosolvent->Surfactant If precipitation occurs

Decision matrix for overcoming phthalimide derivative solubility challenges.

Technical Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO for my cell assay, but it crashes out immediately upon addition to the aqueous buffer. How can I prevent this?

Causality: You are experiencing "solvent-shift precipitation." The compound is highly soluble in polar aprotic solvents like DMSO[4]. However, when spiked directly into water, the local DMSO concentration drops rapidly. Because the compound's lattice energy is so high, it rapidly nucleates and crystallizes out of the supersaturated state[3]. Solution: Do not spike 100% DMSO directly into an aqueous buffer. Instead, use a step-down dilution method . Create an intermediate stock using a co-solvent mixture (e.g., 50% PEG400 / 50% Ethanol). Furthermore, ensure your final assay buffer contains a nucleation inhibitor, such as 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20, which coats the microscopic drug particles and maintains a metastable solution long enough to conduct the assay.

Q2: Can I lower the pH of my buffer to protonate the 4-amino group and force it into solution as a salt?

Causality: No, this is a common misconception. While aliphatic amines have a pKa around 9–10 and are easily protonated, the 4-amino group on a phthalimide ring is heavily delocalized. The electron-withdrawing nature of the adjacent isoindole-1,3-dione system severely depletes the electron density on the nitrogen[2]. Consequently, its pKa is extremely low (typically < 2). You would need an unphysiologically low pH (e.g., pH 1.0) to achieve meaningful protonation, which is entirely incompatible with biological assays or physiological dosing.

Q3: What is the best strategy for formulating this compound for oral (PO) or intravenous (IV) dosing in rodents?

Causality: High concentrations of DMSO or PEG400 are toxic in vivo and can cause hemolysis or precipitation at the injection site. Because 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione contains a hydrophobic N-cyclopropyl group attached to a rigid aromatic core, it is an ideal candidate for host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic portions of the molecule, while the hydrophilic exterior ensures aqueous solubility[3].

Quantitative Formulation Data

The following table summarizes the expected outcomes of various solubility enhancement strategies for phthalimide derivatives. Use this to select the appropriate vehicle for your specific experimental constraints.

Formulation StrategyVehicle CompositionExpected Solubility EnhancementPrimary ApplicationBiocompatibility / Toxicity Risk
Aqueous Buffer PBS (pH 7.4)Baseline (1x)ReferenceN/A
Polar Aprotic 100% DMSO>10,000xStock SolutionsHigh (Cytotoxic >0.5% v/v)
Co-solvent Blend 10% DMSO / 40% PEG400 / 50% PBS~500xIn vitro / Acute In vivoModerate (Viscous, hyperosmotic)
Micellization 5% Tween-80 in Saline~100xIn vitro / IV dosingLow to Moderate (Histamine release)
Inclusion Complex 20% (w/v) HP-β-CD in Water~1,000xIn vivo (PO, IV, IP)Very Low (Highly biocompatible)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, every formulation attempt must be treated as a self-validating system. Do not assume the compound is dissolved just because the liquid looks clear; it may be suspended as nanoparticles. Always verify via filtration and quantification.

Protocol A: Preparation of a 10 mM HP-β-CD Inclusion Complex (For In Vivo Use)

This protocol utilizes physical agitation and mild heating to drive the thermodynamic equilibrium of host-guest complexation.

  • Host Solution Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of sterile saline (0.9% NaCl) to create a 20% (w/v) vehicle.

  • Solvent Wetting (Critical Step): Weigh 2.02 mg of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (MW: 202.21 g/mol ). To overcome the high surface tension and hydrophobicity of the powder, wet it with exactly 10 µL of 100% Ethanol. Mix into a fine paste.

  • Complexation: Add the 1.0 mL HP-β-CD solution to the wetted drug paste.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 45 minutes. The mild heat increases the kinetic energy, allowing the drug to enter the cyclodextrin cavity. Follow this by continuous magnetic stirring at room temperature for 12 hours to reach equilibrium.

  • Validation (Filtration): Pass the resulting solution through a 0.45 µm PTFE syringe filter. Self-Validation Check: If the compound has not complexed, it will remain as a solid and be caught by the filter.

  • Quantification: Analyze the filtrate via HPLC-UV to confirm the final concentration.

Protocol B: Step-Down Co-Solvent Addition (For In Vitro Cell Assays)

This protocol prevents solvent-shift precipitation by gradually stepping down the organic phase.

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% molecular biology grade DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a mixture of 50% PEG400 / 50% Ethanol to create a 1 mM intermediate stock.

  • Media Preparation: Warm your complete cell culture media (must contain at least 10% Fetal Bovine Serum to provide carrier proteins) to 37°C.

  • Final Spiking: While vortexing the warmed media vigorously, add the intermediate stock dropwise to achieve your final target concentration (e.g., 10 µM).

  • Validation: Observe under a phase-contrast microscope at 20x magnification. Self-Validation Check: Look for the absence of needle-like crystals or amorphous aggregates, confirming successful metastable solubilization.

Sources

Technical Support Center: Troubleshooting 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1042635-26-6)[1]. As a highly versatile small-molecule scaffold, this compound is frequently utilized in the development of targeted protein degraders (PROTACs) and immunomodulatory imide drugs (IMiDs).

The robust synthesis of this scaffold typically relies on a two-step workflow:

  • Imidation: Condensation of 3-nitrophthalic anhydride with cyclopropylamine.

  • Nitro Reduction: Catalytic hydrogenation of the nitro intermediate to the final amine[2].

This guide provides field-proven causality, self-validating protocols, and troubleshooting steps to eliminate byproducts and ensure high-purity yields.

Part 1: Imidation Workflow (Anhydride to Imide)

Workflow Anhydride 3-Nitrophthalic Anhydride Intermediate Phthalamic Acid Intermediate Anhydride->Intermediate Cyclopropylamine Diacid 3-Nitrophthalic Acid (Hydrolysis) Anhydride->Diacid H2O (Moisture) NitroImide 4-Nitro-2-cyclopropylisoindoline-1,3-dione Intermediate->NitroImide -H2O (Reflux) AminoImide 4-Amino-2-cyclopropylisoindoline-1,3-dione NitroImide->AminoImide H2, Pd/C

Synthetic workflow of 4-amino-N-cyclopropylphthalimide and byproduct pathways.

FAQ: Imidation Troubleshooting

Q: During LC-MS monitoring of the imidation step, I observe a persistent mass corresponding to M+18. Why is the reaction stalling? A: The M+18 peak represents the uncyclized phthalamic acid intermediate . The initial nucleophilic attack of cyclopropylamine on the anhydride is rapid and occurs at room temperature. However, the subsequent intramolecular ring closure requires overcoming the activation energy of dehydration. If water is not actively removed from the system, an equilibrium is established, stalling the reaction. Actionable Fix: Transition the reaction to refluxing glacial acetic acid (AcOH) or toluene with a Dean-Stark trap. The system is self-validating: once the M+18 peak disappears, dehydration is complete.

Q: My starting material seems to be degrading before the amine is even added, leading to poor yields. What is the mechanism behind this? A: 3-Nitrophthalic anhydride is highly hygroscopic and chemically unstable in the presence of moisture[3]. Atmospheric water hydrolyzes the anhydride into 3-nitrophthalic acid (M+18 relative to anhydride). The diacid is significantly less electrophilic and requires much harsher conditions (>150°C) to couple with cyclopropylamine, which often leads to thermal degradation of the amine. Actionable Fix: Always store 3-nitrophthalic anhydride under an inert argon atmosphere. Verify the integrity of the starting material via NMR before use; the presence of a broad -OH peak indicates hydrolysis.

Part 2: Nitro Reduction Workflow (Nitro to Amino)

Mechanism Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H2 Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H2 Azoxy Ar-N(O)=N-Ar (Azoxy Dimer) Nitroso->Azoxy + Hydroxylamine Amine Ar-NH2 (Amine Product) Hydroxylamine->Amine +H2 (Fast in Acid) Azo Ar-N=N-Ar (Azo Dimer) Azoxy->Azo +H2 Azo->Amine +H2 (Slow)

Mechanism of nitro reduction illustrating the formation of azo and azoxy dimer impurities.

FAQ: Nitro Reduction Troubleshooting

Q: My hydrogenation reaction mixture turned deep orange/red, and LC-MS shows a high-molecular-weight impurity. What caused this? A: The orange/red color is a visual self-validation that azo or azoxy dimers have formed. Catalytic reduction of nitroarenes proceeds via two-electron transfers (Nitro → Nitroso → Hydroxylamine → Amine). If mass transfer of H₂ is poor, the nitroso and hydroxylamine intermediates accumulate, diffuse off the catalyst surface, and undergo a bimolecular condensation to form an azoxy dimer[4]. Actionable Fix: Increase the agitation rate and H₂ pressure (e.g., from 1 atm to 3-5 atm). To chemically suppress this, add a catalytic amount of acetic acid; protonating the hydroxylamine intermediate increases its affinity for the Pd/C catalyst, accelerating its reduction to the amine before it can condense.

Q: I achieved full conversion of the nitro group, but I am seeing an M+2 impurity in my final product. How do I prevent this? A: An M+2 mass in the final product indicates over-reduction of one of the imide carbonyls to a hydroxylactam. While the nitro group reduces easily, prolonged exposure to high H₂ pressure or overly active catalysts (like fresh Pd/C at high temperatures) will begin reducing the imide ring. Actionable Fix: Strictly monitor the reaction. Terminate hydrogenation immediately upon consumption of the nitro species. Alternatively, switch to a milder, chemoselective reducing agent such as Iron powder in acetic acid (Fe/AcOH) or Tin(II) chloride (SnCl₂).

Part 3: Quantitative Data & Impurity Tracking

Use the following self-validating analytical table to identify and mitigate byproducts during your LC-MS workflows.

Impurity / ByproductΔ m/z (vs Target)Stage DetectedRoot Cause (Causality)Mitigation Strategy
3-Nitrophthalic Acid +18 (vs Anhydride)Pre-reactionMoisture hydrolysis of starting material.Store under Argon; use anhydrous solvents.
Phthalamic Acid +18 (vs Nitro Imide)ImidationIncomplete dehydration/cyclization.Reflux in glacial AcOH; use Dean-Stark trap.
Hydroxylamine +16 (vs Amino Imide)ReductionStalled hydrogenation; poisoned catalyst.Add fresh Pd/C; increase H₂ pressure.
Azo/Azoxy Dimers ~2x (Dimerization)ReductionIntermolecular condensation of intermediates.Add catalytic AcOH; increase agitation/H₂.
Hydroxylactam +2 (vs Amino Imide)ReductionOver-reduction of the imide carbonyl.Reduce reaction time; lower H₂ pressure.

Part 4: Optimized Experimental Protocols

These methodologies are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure success at each stage.

Protocol A: Synthesis of 4-Nitro-2-cyclopropylisoindoline-1,3-dione
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-nitrophthalic anhydride (10.0 g, 51.8 mmol) in 100 mL of glacial acetic acid.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Add cyclopropylamine (3.25 g, 57.0 mmol) dropwise over 15 minutes. Checkpoint: An exothermic reaction will occur, and the solution will turn pale yellow, indicating the formation of the phthalamic acid intermediate.

  • Cyclization: Attach a reflux condenser and heat the mixture to 120°C for 4 hours.

  • Validation: Sample 50 µL, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the M+18 peak is entirely replaced by the target mass.

  • Workup: Cool to room temperature and pour the mixture into 300 mL of crushed ice/water. Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 50°C to yield the nitro-imide intermediate.

Protocol B: Catalytic Hydrogenation to 4-Amino-2-cyclopropylisoindoline-1,3-dione
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 4-nitro-2-cyclopropylisoindoline-1,3-dione (5.0 g, 21.5 mmol) in a mixture of EtOAc/EtOH (1:1, 100 mL). Add 0.5 mL of glacial acetic acid to suppress dimer formation.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading) under a stream of argon[2].

  • Hydrogenation: Purge the vessel with vacuum/argon cycles (3x), then with H₂ (3x). Pressurize the vessel to 3 atm (45 psi) of H₂ and stir vigorously at 25°C.

  • Validation: Monitor H₂ uptake. The reaction mixture should remain pale yellow. Checkpoint: If the solution turns orange, increase agitation immediately. Analyze via LC-MS after 2 hours. Terminate the reaction exactly when the nitro starting material is consumed to prevent over-reduction to the hydroxylactam.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with EtOAc (50 mL). Concentrate the filtrate under reduced pressure to yield the crude product, which can be recrystallized from EtOH.

References
  • Royal Society of Chemistry. "Sulphonamides. Part III. Sulphanilamidocarboxyamides." Available at:[Link]

Sources

optimizing HPLC mobile phase for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione Document ID: TSC-MP-2026-03-ISO1 Prepared by: Gemini, Senior Application Scientist

Introduction

This technical support guide provides a comprehensive framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. This molecule, containing a basic aromatic amine and a phthalimide-like core, presents specific challenges in reversed-phase chromatography, primarily related to peak shape and retention control. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter, providing not just solutions but the underlying chromatographic principles to empower effective method development.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for logical method development. The structure contains a primary aromatic amine, which is a basic functional group, making its retention highly sensitive to mobile phase pH.

PropertyValue / EstimateSource / Comment
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol
Predicted XlogP 1.3[1]
Estimated pKa 4.0 - 5.0Based on the aniline-like aromatic amine. This is a critical parameter and should be experimentally determined for robust method development.

The predicted XlogP of 1.3 suggests moderate polarity, making reversed-phase HPLC a suitable analytical technique. The key to a successful method lies in controlling the ionization state of the aromatic amine.

Troubleshooting and Optimization Guide (FAQ Format)

Question 1: My peak for 4-amino-2-cyclopropyl-isoindole-1,3-dione is tailing severely. What are the likely causes and how do I fix it?

Answer:

Peak tailing for basic compounds like this is one of the most common issues in reversed-phase HPLC.[2][3] The primary cause is secondary ionic interactions between the protonated (positively charged) amine group of your analyte and residual, deprotonated (negatively charged) silanol groups on the silica-based stationary phase. These interactions are strong and kinetically slow, leading to a "tail" on the peak.

Here is a systematic approach to diagnose and resolve this issue:

Step 1: Mobile Phase pH Adjustment The most effective way to eliminate this secondary interaction is to control the ionization state of both the analyte and the silanol groups by adjusting the mobile phase pH.

  • The Causality: At a low pH (e.g., pH < 3), the analyte's basic amine group will be fully protonated (R-NH₃⁺). Simultaneously, the acidic silanol groups on the silica surface (pKa ≈ 3.5-4.5) will also be protonated (Si-OH), making them neutral. This eliminates the strong ionic attraction, leaving only the desired hydrophobic interactions for retention, which results in a sharp, symmetrical peak.[4][5]

  • Protocol: Prepare mobile phases using a buffer with a pH between 2.5 and 3.0. A 20-50 mM concentration of phosphate or formate buffer is typically sufficient.[6]

Step 2: Assess Buffer Capacity If the peak tailing persists even at low pH, your buffer may be inadequate.

  • The Causality: A buffer is most effective within ±1 pH unit of its pKa.[7] If the buffer concentration is too low (<10 mM), it may not have the capacity to control the pH at the column surface, especially if the sample is dissolved in a neutral or basic solvent.

  • Protocol: Ensure your buffer concentration is at least 20 mM. Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.

Step 3: Column Selection If pH adjustment does not fully resolve the issue, the column itself may be the problem.

  • The Causality: Older columns or those based on lower-purity silica (Type A) have a higher population of accessible, acidic silanol groups. Modern columns made with high-purity silica and advanced end-capping (Type B) are designed to minimize these sites.

  • Protocol: Switch to a modern, high-purity, end-capped C18 or Phenyl-Hexyl column. If the problem disappears, the original column was the source of the tailing. Using a guard column can also protect the analytical column from contaminants that might create active sites.[3]

Below is a troubleshooting workflow to guide your decision-making process.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using Formate or Phosphate Buffer check_ph->adjust_ph No check_buffer Is Buffer Concentration >= 20 mM? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration to 20-50 mM check_buffer->increase_buffer No check_column Is Column a Modern, End-Capped Type? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a High-Purity, End-Capped Column check_column->change_column No resolved Problem Resolved: Symmetrical Peak check_column->resolved Yes change_column->resolved G cluster_low_ph Low pH Mobile Phase (e.g., pH 2.5) cluster_high_ph High pH Mobile Phase (e.g., pH 7.5) Analyte 4-Amino-2-cyclopropyl... pKa ≈ 4-5 Analyte_Ionized Analyte is R-NH₃⁺ (More Polar) Analyte->Analyte_Ionized Analyte_Neutral Analyte is R-NH₂ (Less Polar) Analyte->Analyte_Neutral StationaryPhase C18 Stationary Phase (Non-Polar) Analyte_Ionized->StationaryPhase repulsion/low affinity Result_Low Result: Less Retention Analyte_Ionized->Result_Low Weak interaction with C18 Analyte_Neutral->StationaryPhase attraction/high affinity Result_High Result: More Retention Analyte_Neutral->Result_High Strong interaction with C18

Caption: Effect of mobile phase pH on analyte retention.

Question 3: Which organic modifier should I use: Acetonitrile or Methanol?

Answer:

The choice of organic modifier is a powerful tool for manipulating selectivity (the spacing between peaks). [8][9]Acetonitrile (ACN) and methanol (MeOH) have different physicochemical properties that influence their interactions with the analyte and stationary phase.

ParameterAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity Lower (leads to lower backpressure)Higher
UV Cutoff ~190 nm~205 nm
Selectivity Profile Acts as a dipole, good for π-π interactionsActs as a proton donor/acceptor, good for H-bonding
  • Expertise & Experience:

    • Acetonitrile is generally the preferred starting solvent because its lower viscosity results in lower system backpressure and better column efficiency. It is also more effective at disrupting the π-π interactions that can occur between aromatic analytes and phenyl-type stationary phases. [10][11] * Methanol is a weaker solvent, meaning you will need a higher percentage of it to achieve the same retention time as with ACN. [10]However, its ability to engage in hydrogen bonding can provide unique selectivity for polar analytes that ACN cannot.

  • Authoritative Protocol - Organic Modifier Scouting:

    • Develop an initial gradient method using a buffered ACN/Water mobile phase that provides reasonable retention.

    • Prepare an equivalent mobile phase using buffered MeOH/Water. To get roughly equivalent retention, you may need to increase the starting percentage of MeOH by about 10% compared to ACN (e.g., 20% ACN might be equivalent to 30% MeOH).

    • Run the same gradient profile with both mobile phases.

    • Compare the chromatograms. Look for changes in peak order or resolution between your analyte and any impurities. The modifier that provides the best resolution is the superior choice for the method.

Experimental Protocols

Protocol 1: Starting Method for 4-amino-2-cyclopropyl-isoindole-1,3-dione

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 100 x 4.6 mm, 2.7 µmStandard column dimension providing good efficiency and capacity.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Controls pH to protonate analyte and silanols, ensuring good peak shape. Volatile and LC-MS friendly. [6]
Mobile Phase B AcetonitrilePreferred organic modifier for good efficiency and low backpressure.
Gradient 10% to 70% B over 10 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection (UV) 240 nm and 290 nmBased on the UV absorbance of similar isoindole-1,3-dione structures. A full UV scan is recommended. [12]
Injection Vol. 5 µLA small volume to prevent column overload and peak distortion.
Sample Diluent 10:90 (v/v) Acetonitrile/Mobile Phase AEnsures compatibility with the initial mobile phase to prevent peak splitting or fronting. [13]

References

  • PubChem. 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. Available from: [Link]

  • Tudose, M. et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available from: [Link]

  • Tan, A. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available from: [Link]

  • NIST. 1H-Isoindole-1,3(2H)-dione, 5-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • Sielc. Reversed-phase HPLC Buffers. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • Chromatography Today. Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Available from: [Link]

  • PMC. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available from: [Link]

  • ResearchGate. Reported isoindoline-1,3-dione derivatives. Available from: [Link]

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. Available from: [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available from: [Link]

  • DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Available from: [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. Available from: [Link]

  • Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Available from: [Link]

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]

  • Farmatel. Selecting Buffer pH in Reversed-Phase HPLC. Available from: [Link]

  • Chemspace. 4-amino-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]. Available from: [Link]

  • ACS Publications. (2005). Adsorption Mechanism in RPLC. Effect of the Nature of the Organic Modifier. Available from: [Link]

  • Google Patents. Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione.
  • NextSDS. 2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride. Available from: [Link]

  • Google Patents. US7977357B2 - Polymorphic forms of 3-(4-amino-1-oxo-1, 3 dihydro-isoindo1-2-yl)-piperidine-2,6-dione.
  • PubChem. 4-Amino-2-p-tolylisoindole-1,3-dione. Available from: [Link]

  • MDPI. (2025). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Available from: [Link]

  • YouTube. (2022). A Guide For Selection of Buffer for HPLC. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • NextSDS. 4-amino-2-butyl-isoindole-1,3-dione — Chemical Substance Information. Available from: [Link]

Sources

preventing thermal degradation of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1042635-26-6).

As a functionalized phthalimide derivative, this compound presents specific stability challenges. Its molecular architecture—comprising an electron-rich 4-amino aromatic system and an electrophilic isoindole-1,3-dione (imide) core—makes it highly susceptible to synergistic thermal, hydrolytic, and oxidative degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute compound integrity during storage and handling.

Mechanistic Insight: The Causality of Thermal Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Thermal stress rarely acts alone; it acts as an activation energy catalyst for two primary degradation pathways:

  • Thermal Hydrolysis (Imide Ring Opening): The imide nitrogen is flanked by two highly electron-withdrawing carbonyl groups, rendering the carbonyl carbons highly electrophilic. When exposed to ambient moisture and thermal stress, water acts as a nucleophile, attacking the carbonyl carbon. This cleaves the imide ring, forming N-cyclopropyl-4-aminophthalamic acid [2]. If thermal stress is prolonged, this intermediate can further degrade into phthalic acid derivatives and free cyclopropylamine.

  • Thermal Auto-Oxidation (Amine Degradation): The primary amine at the 4-position is electron-rich due to conjugation with the aromatic ring. Elevated temperatures, coupled with residual oxygen, trigger radical-mediated auto-oxidation of the amine into highly conjugated azo or nitroso species [1]. This manifests physically as a distinct color shift in the API powder.

Mechanism API 4-amino-2-cyclopropylisoindoline-1,3-dione (Intact API) Stress Thermal Stress (>25°C) API->Stress Path1 Imide Ring Hydrolysis (+ H2O) Stress->Path1 Path2 Amine Auto-Oxidation (+ O2) Stress->Path2 Deg1 N-cyclopropyl-4-aminophthalamic acid (Ring-Opened Intermediate) Path1->Deg1 Nucleophilic Attack Deg2 Azo / Nitroso Derivatives (Highly Conjugated) Path2->Deg2 Radical Formation

Mechanistic pathways of thermal degradation for 4-amino-2-cyclopropylisoindoline-1,3-dione.

Troubleshooting & FAQs

Q: Why does my batch of 4-amino-2-cyclopropylisoindoline-1,3-dione turn yellow or brown when stored at room temperature? A: This discoloration is the hallmark of thermal auto-oxidation. The 4-amino group is highly sensitive to oxygen. Ambient heat provides the activation energy necessary for molecular oxygen to abstract hydrogen from the primary amine, initiating a radical cascade. This results in the formation of nitroso compounds or azo dimers. Because these degradants possess extended π-conjugation, they absorb visible light, causing the powder to shift from off-white to yellow or brown [1]. Solution: Store under an inert Argon atmosphere in amber vials.

Q: My HPLC-UV analysis shows a new peak eluting earlier than the main API peak after the compound was left on the benchtop. What is this degradant? A: A new peak with a shorter retention time (higher polarity) on a reverse-phase HPLC column strongly indicates the formation of the phthalamic acid intermediate. Ambient heat accelerates the nucleophilic attack of atmospheric moisture on the imide ring [2]. The resulting ring-opened structure contains a free carboxylic acid, significantly increasing the molecule's polarity and causing it to elute earlier. Solution: Ensure strict desiccation and avoid repeated freeze-thaw cycles which introduce condensation.

Q: How can I rescue a batch that has absorbed moisture without causing thermal degradation? A: Do not use a standard thermal drying oven. Applying heat to a moisture-laden phthalimide will immediately drive the hydrolysis reaction forward [3]. Instead, dissolve the compound in a volatile, anhydrous organic solvent (e.g., anhydrous dichloromethane), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure at room temperature. Follow this with high-vacuum lyophilization to remove trace solvent.

Quantitative Degradation Profiling

To assist in your analytical QC, the table below summarizes the expected degradation profile of 4-amino-2-cyclopropylisoindoline-1,3-dione under various storage conditions.

Storage ConditionDurationExpected Purity (HPLC Area %)Primary Degradant IdentifiedVisual Appearance
-20°C, Desiccated, Argon (Ideal) 12 Months> 99.5%NoneOff-white powder
4°C, Desiccated, Ambient Air 6 Months~ 98.0%Trace Azo derivativesPale yellow tint
25°C, Ambient Air & Moisture 1 Month~ 92.0%Phthalamic acid (Hydrolysis)Yellow powder
40°C, 75% RH (Accelerated) 1 Week< 85.0%Phthalamic acid & Azo dimersBrownish-yellow

Validated Experimental Protocols

To ensure absolute trustworthiness in your laboratory practices, the following storage protocol is designed as a self-validating system . By incorporating baseline analytical checks and retaining a cryogenic control, you can definitively prove that your storage methodology is preserving the compound's integrity.

Protocol: Self-Validating Cryo-Storage Workflow

Objective: To prepare, aliquot, and store 4-amino-2-cyclopropylisoindoline-1,3-dione while preventing thermal hydrolysis and auto-oxidation.

Materials Required:

  • Anhydrous compound batch

  • Amber glass HPLC-grade vials with PTFE-lined septa caps

  • Vacuum desiccator / Lyophilizer

  • High-purity Argon gas (99.999%)

  • Karl Fischer (KF) titrator and HPLC-UV system

Step-by-Step Methodology:

  • Baseline Validation (QC): Before processing, run a baseline HPLC-UV (at 254 nm) to confirm purity. Perform a Karl Fischer titration to ensure water content is < 0.5%.

  • Cryo-Control Retention: Aliquot exactly 1.0 mg of the powder into a microcentrifuge tube and store it immediately at -80°C. This serves as your absolute zero-degradation control for future comparative assays.

  • Lyophilization: Place the bulk powder in a lyophilization flask. Apply high vacuum (< 0.1 mbar) at room temperature for 4 hours to sublimate any microscopic surface moisture acquired during handling.

  • Aliquoting: Working rapidly (preferably in a controlled humidity glove box), dispense the powder into single-use amber glass vials. Causality: Single-use aliquots prevent the repeated introduction of ambient moisture and oxygen caused by opening a bulk container daily.

  • Argon Purging: Insert an Argon gas line into the vial, hovering just above the powder. Purge for 15 seconds at a low flow rate to displace all atmospheric oxygen. Causality: Argon is heavier than air and creates a protective blanket, eliminating the oxygen required for amine auto-oxidation.

  • Sealing & Storage: Cap tightly with PTFE-lined septa. Store the vials in a secondary desiccator box containing indicating Drierite, and place the box in a -20°C freezer.

  • System Validation: Every 30 days, pull one working aliquot and run it on the HPLC alongside the -80°C Cryo-Control. The chromatograms must superimpose perfectly, validating the efficacy of the storage system.

Protocol Step1 1. QC & Baseline (HPLC/KF Titration) Step2 2. Lyophilization (Moisture Removal) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Argon Purge (Oxygen Displacement) Step3->Step4 Step5 5. Storage (-20°C, Desiccated) Step4->Step5

Self-validating storage workflow to prevent thermal, hydrolytic, and oxidative degradation.

References

  • Title: Effect of N-phenyl substituent on thermal, optical, electrochemical and luminescence properties of 3-aminophthalimide derivatives Source: Scientific Reports (Nature Portfolio) URL: [Link]

  • Title: Toxic pollutants emitted from thermal decomposition of phthalimide compounds Source: PubMed (National Institutes of Health) URL: [Link]

Technical Support Center: A Guide to Column Chromatography Purification of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. We will explore the fundamental principles, offer a detailed experimental protocol, and provide comprehensive troubleshooting solutions to common challenges encountered during column chromatography.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this specific molecule, emphasizing the scientific reasoning behind our procedural recommendations.

Q1: What are the primary challenges in purifying 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione using silica gel chromatography?

A1: The principal challenge stems from the molecule's structure, which features a basic aromatic amine (-NH₂) group. The stationary phase, silica gel, has a surface rich in acidic silanol groups (Si-OH). This acidity can lead to strong, sometimes irreversible, acid-base interactions with the basic amine.[1] This interaction is problematic for several reasons:

  • Poor Recovery: The compound can bind tightly to the column, making it difficult to elute, which lowers the final yield.[1]

  • Peak Tailing: The strong interaction causes the compound to smear or "tail" down the column instead of moving as a tight band, leading to broad peaks and poor separation from impurities.[2]

  • Degradation: Sensitive molecules can potentially degrade on the acidic silica surface.

Q2: How do I select the optimal mobile phase (eluent) for my purification?

A2: The ideal mobile phase should provide good separation between your target compound and any impurities, with a target Retention Factor (Rf) of 0.2-0.35 on a Thin-Layer Chromatography (TLC) plate. A lower Rf indicates stronger binding to the stationary phase, while a higher Rf suggests weaker binding. An Rf in the 0.2-0.35 range typically translates well to preparative column separation.

The selection process is empirical and begins with TLC analysis.[3] Start with a binary solvent system of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). By varying the ratio of these solvents, you can modulate the polarity of the mobile phase to achieve the desired Rf. For isoindole-1,3-dione derivatives, mixtures of hexane and ethyl acetate are common starting points.[4]

Q3: What is the purpose of adding triethylamine (TEA) or ammonia to the mobile phase?

A3: Adding a small amount of a basic modifier like triethylamine (typically 0.1-2% v/v) to the mobile phase is a critical strategy for purifying amines on silica gel.[1] The TEA acts as a competing base, neutralizing the acidic silanol sites on the silica surface. This "deactivation" of the stationary phase prevents the target amine from binding too strongly, resulting in significantly reduced peak tailing, sharper bands, and improved recovery.

Q4: Are there alternative stationary phases I can use if silica gel proves problematic?

A4: Yes. If issues like low yield or poor separation persist even with a modified mobile phase, consider these alternatives:

  • Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. Basic or neutral alumina can be an excellent choice for purifying basic compounds like amines, as it minimizes the strong acid-base interactions seen with silica.[5]

  • Amine-functionalized Silica (NH₂-Silica): This is a modified silica where the surface silanol groups are bonded with aminopropyl groups. This creates a more basic surface environment that is highly effective for purifying basic compounds without the need for mobile phase modifiers.[1]

  • Reversed-Phase Silica (C18 or C8): In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For basic amines, purification at a higher pH (using a buffer or a basic additive) can be effective, as it keeps the amine in its neutral, more hydrophobic form, increasing retention and improving separation.[1]

Q5: How can I visualize the compound on a TLC plate if it is colorless?

A5: 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione contains an aromatic ring system, making it UV-active. Visualization can be achieved using the following methods:

  • UV Lamp: Under a UV lamp at a wavelength of 254 nm, the compound will absorb the light and appear as a dark spot against the fluorescent green background of the TLC plate.[3][6]

  • Iodine Chamber: Placing the TLC plate in a sealed chamber with a few crystals of iodine will cause the iodine vapor to adsorb to the organic compounds, revealing them as temporary brown spots. This method is particularly effective for aromatic and unsaturated compounds.[6]

  • Ninhydrin Stain: As a primary amine, the compound will react with a ninhydrin solution upon gentle heating to produce a distinctively colored spot (typically purple or yellow). This is a highly specific stain for amines and amino acids.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a validated workflow for the purification of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

Part A: Thin-Layer Chromatography (TLC) for Method Development
  • Prepare Eluent Systems: In separate beakers, prepare small volumes of the test eluents. A good starting point is to vary the ratio of a non-polar and a polar solvent.

    System # Non-Polar Solvent Polar Solvent Ratio (v/v) Modifier (Optional)
    1 Hexane Ethyl Acetate 70:30 1% Triethylamine
    2 Hexane Ethyl Acetate 50:50 1% Triethylamine
    3 Dichloromethane Methanol 98:2 1% Triethylamine

    | 4 | Dichloromethane | Methanol | 95:5 | 1% Triethylamine |

  • Spot the TLC Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil. Calculate the Rf value for your target compound.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the eluent polarity until the target compound has an Rf value between 0.2 and 0.35, and it is well-separated from major impurities. This will be your mobile phase for the column.

Part B: Preparative Column Chromatography
  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

    • In a beaker, create a slurry of silica gel in your chosen mobile phase.

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent it from being disturbed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Gently add your mobile phase to the column, ensuring the top sand layer is not disturbed.

    • Open the stopcock and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.

    • Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.[5]

  • Fraction Analysis:

    • Monitor the elution process by collecting small fractions (e.g., 10-20 mL each).

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to isolate your purified 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Significant Peak Tailing / Streaking 1. Strong acid-base interaction between the basic amine and acidic silica gel.[1] 2. Sample is overloaded on the column.1. Add a basic modifier (0.5-2% triethylamine) to your mobile phase.[1] 2. Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica. 3. Reduce the amount of crude material loaded onto the column.
Compound Will Not Elute (Stuck at Origin) 1. The mobile phase is not polar enough. 2. The compound has irreversibly bound to the acidic silica.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Re-run the column using a mobile phase containing triethylamine. 3. Consider switching to a different stationary phase like alumina.
Poor Separation from an Impurity 1. The chosen mobile phase does not provide adequate selectivity. 2. The column was packed improperly, leading to channeling. 3. The sample band was too wide during loading.1. Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). 2. Use a shallower solvent gradient or switch to isocratic (single solvent mixture) elution. 3. Ensure the column is packed evenly without cracks or air bubbles. Use the dry loading method for a tighter initial band.
Low Mass Recovery / Yield 1. Irreversible adsorption of the compound onto the silica gel.[1] 2. The compound is spread across too many fractions, some of which were discarded.1. Use a mobile phase with a basic modifier (triethylamine) to improve elution. 2. Use a less retentive stationary phase. 3. Collect smaller fractions and analyze them carefully by TLC before combining.

Visual Workflow: Troubleshooting Chromatography

The following diagram illustrates a logical workflow for diagnosing and solving common purification issues.

TroubleshootingWorkflow start Suboptimal Purification problem_tailing Problem: Peak Tailing start->problem_tailing problem_resolution Problem: Poor Resolution start->problem_resolution problem_yield Problem: Low Yield start->problem_yield cause_acid Cause: Acid-Base Interaction problem_tailing->cause_acid cause_overload Cause: Column Overload problem_tailing->cause_overload cause_solvent Cause: Incorrect Solvent Polarity problem_resolution->cause_solvent cause_packing Cause: Poor Column Packing problem_resolution->cause_packing problem_yield->cause_acid solution_base Solution: Add Triethylamine to Eluent cause_acid->solution_base solution_phase Solution: Switch to Alumina or NH₂-Silica cause_acid->solution_phase solution_load Solution: Reduce Sample Load cause_overload->solution_load solution_tlc Solution: Re-optimize Eluent via TLC cause_solvent->solution_tlc solution_repack Solution: Repack Column Carefully cause_packing->solution_repack

Caption: A troubleshooting decision tree for column chromatography.

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018).
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PMC.
  • 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. Sigma-Aldrich.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Bulletin 737F Amines Analysis by Packed Column GC. Supelco.
  • TLC-Thin Layer Chrom
  • Column Chrom
  • Stains for Developing TLC Pl
  • Organic & Biomolecular Chemistry. RSC Publishing.

Sources

Validation & Comparative

A Comparative Analysis of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione and Standard Phthalimide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison between the novel compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione and standard phthalimide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, mechanisms of action, and comparative performance of these molecules, supported by experimental data and detailed protocols. Our objective is to furnish an in-depth technical resource that informs strategic decisions in medicinal chemistry and drug discovery programs.

Introduction: The Phthalimide Scaffold and its Ascendance in Medicinal Chemistry

The phthalimide core, chemically known as isoindoline-1,3-dione, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Historically, the therapeutic potential of phthalimides was brought to the forefront by thalidomide, a compound with a complex history that has evolved into a cornerstone treatment for various inflammatory conditions and cancers.[2] Standard phthalimide derivatives, typically featuring N-alkyl or N-aryl substitutions, have been extensively explored for their anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties.[3][4]

The subject of this guide, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, represents a specific structural modification of the phthalimide backbone. It incorporates two key features: a 4-amino group on the phthaloyl ring, characteristic of the potent immunomodulatory drugs (IMiDs), and a cyclopropyl group attached to the imide nitrogen. This guide will dissect the implications of these structural alterations in comparison to more conventional phthalimide derivatives.

Structural Comparison: Defining the Chemical Landscape

The fundamental difference between 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione and standard phthalimide derivatives lies in the specific substitutions on the core isoindoline-1,3-dione structure. Standard derivatives encompass a wide array of N-substitutions, from simple alkyl chains to complex heterocyclic systems. The 4-amino substitution on the phthaloyl ring is a defining feature of the IMiD class of molecules, including lenalidomide and pomalidomide.[5] The introduction of a cyclopropyl group at the N-position introduces conformational rigidity and alters the lipophilicity of the molecule, which can significantly impact its biological activity and pharmacokinetic profile.

G cluster_0 Core Phthalimide Structure cluster_1 4-amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione Standard_Phthalimide Standard Phthalimide Derivative (Isoindoline-1,3-dione) Novel_Phthalimide 4-amino-2-cyclopropyl- 1H-isoindole-1,3(2H)-dione Standard_Phthalimide->Novel_Phthalimide Structural Evolution Core_Structure N_Sub R = Alkyl, Aryl, etc. Core_Structure->N_Sub N-Substitution Novel_Structure Cyclopropyl N-Cyclopropyl Group Novel_Structure->Cyclopropyl N-Substitution Amino 4-Amino Group Novel_Structure->Amino Phthaloyl Substitution

Caption: Core structural differences between standard and the novel phthalimide.

Mechanism of Action: The Role of Cereblon

A pivotal discovery in the pharmacology of phthalimides was the identification of Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, as the primary target of thalidomide and its analogs.[6] The 4-amino substituted phthalimides, such as lenalidomide and pomalidomide, bind to CRBN, modulating its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the Ikaros family zinc finger proteins IKZF1 and IKZF3. The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of these drugs.[6]

Given the presence of the 4-amino group, it is highly probable that 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione also functions as a molecular glue, mediating the interaction between CRBN and its neosubstrates. The N-cyclopropyl substituent may influence the binding affinity for CRBN or alter the conformation of the drug-CRBN complex, potentially leading to a modified substrate degradation profile.

In contrast, many standard phthalimide derivatives that lack the 4-amino substitution exert their biological effects through different mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of other signaling pathways involved in inflammation.[7]

G cluster_0 CRBN-Mediated Protein Degradation Phthalimide 4-Amino Phthalimide Derivative CRBN Cereblon (CRBN) Phthalimide->CRBN Binds to E3_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3_Complex Part of Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits Ubiquitination Poly-ubiquitination E3_Complex->Ubiquitination Catalyzes Neosubstrate->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Mediates Cellular_Effect Therapeutic Effect (e.g., Anti-cancer) Degradation->Cellular_Effect Leads to

Caption: Cereblon-mediated protein degradation pathway.

Comparative Performance: Insights from Experimental Data

Parameter Standard Phthalimide Derivatives 4-amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione (Inferred) Rationale/Supporting Evidence
Anti-inflammatory Activity Variable; some show potent inhibition of COX enzymes and pro-inflammatory cytokines like TNF-α.[7][8]Potentially high, likely mediated through TNF-α suppression.The 4-amino group is a key pharmacophore for potent TNF-α inhibition. The N-cyclopropyl group may further enhance activity.
Anticancer Activity Generally moderate, though some derivatives show promising results against specific cell lines.[9]Potentially high, especially in hematological malignancies.The 4-amino substitution strongly suggests an IMiD-like mechanism of action, which is highly effective against multiple myeloma and other B-cell cancers.[6]
Cereblon (CRBN) Binding Generally no significant binding.High probability of binding.The 4-aminophthalimide moiety is a well-established CRBN binder.[6]
Physicochemical Properties Highly variable depending on the N-substituent.The cyclopropyl group increases lipophilicity and conformational rigidity.This can affect cell permeability, metabolic stability, and off-target effects.

Experimental Protocols

To facilitate a direct and objective comparison, we provide the following detailed experimental protocols for key assays.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MM.1S for multiple myeloma) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione and a standard phthalimide derivative) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

TNF-α Inhibition Assay

This assay measures the anti-inflammatory potential of the compounds.

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulation: Induce TNF-α production by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Determine the IC50 for TNF-α inhibition for each compound.

Cereblon (CRBN) Binding Assay (Competitive TR-FRET)

This assay determines the binding affinity of the compounds to Cereblon.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of His-tagged CRBN/DDB1 complex, a terbium-labeled anti-His antibody (donor), and a fluorescently labeled thalidomide tracer (acceptor).

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the diluted test compounds, the CRBN/DDB1 complex, and the anti-His antibody.

  • Tracer Addition: Add the fluorescent thalidomide tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60-180 minutes to reach binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader.

  • Analysis: Calculate the FRET ratio and plot a dose-response curve to determine the IC50 for CRBN binding.

G cluster_0 Experimental Workflow Start Start Synthesis Compound Synthesis & Characterization Start->Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., TNF-α ELISA) Synthesis->Anti_Inflammatory CRBN_Binding Cereblon Binding Assay (e.g., TR-FRET) Synthesis->CRBN_Binding Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis CRBN_Binding->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison End End Comparison->End

Caption: General experimental workflow for comparing phthalimide derivatives.

Conclusion

The novel compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione holds significant promise as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. Its structural features, namely the 4-amino and N-cyclopropyl substitutions, suggest a potent IMiD-like mechanism of action centered on the modulation of the Cereblon E3 ubiquitin ligase complex. While direct comparative data is still emerging, the established SAR of phthalimide derivatives provides a strong rationale for its expected high performance in relevant biological assays.

Standard phthalimide derivatives remain a versatile and valuable class of compounds with a broad range of applications. The choice between pursuing a novel derivative like 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione and a more conventional phthalimide will depend on the specific therapeutic target and desired mechanism of action. The experimental protocols provided herein offer a robust framework for conducting such a comparative evaluation, enabling researchers to make data-driven decisions in their drug discovery endeavors.

References

  • Mahle, et al. (2021). Anti-Inflammatory Activity of Cyclic Imide Derivatives. Molecules. [Link]

  • F1000Research. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. [Link]

  • Barreiro, E. J., et al. (2022). Phthalimides as anti-inflammatory agents. Journal of Inflammation Research. [Link]

  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jamal, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (2014). 4-Aminophthalimide. ResearchGate. [Link]

  • Pettersson, M., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Szkatuła, D., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. [Link]

  • Beilstein Journals. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]

  • Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2022). Phthalimides. Organic Chemistry Portal. [Link]

  • F1000Research. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. [Link]

  • Abdel-Aziz, M., et al. (2015). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules. [Link]

  • Ashif, et al. (2013). Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology. [Link]

  • MDPI. (2025). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI. [Link]

  • MDPI. (2025). Synthesis, antiproliferative, and antimicrobial properties of novel phthalimide derivatives. Molecules. [Link]

Sources

Comparative Binding Affinity of 4-Amino-Isoindole-1,3-dione Analogs: A Guide for Cereblon-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Isoindoline-1,3-dione Scaffold in Targeted Protein Degradation

The 1H-isoindole-1,3-dione, commonly known as the phthalimide ring system, represents a privileged scaffold in modern medicinal chemistry. While derivatives of this core have long been explored for a range of biological activities, their role has been fundamentally redefined by the discovery of their interaction with Cereblon (CRBN).[1] CRBN is a crucial substrate receptor protein within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, a cellular machine that tags proteins for destruction by the proteasome.[2]

Small molecules based on the isoindoline-1,3-dione scaffold, such as thalidomide and its more potent analogs lenalidomide and pomalidomide, function as "molecular glues."[3] They bind directly to CRBN, altering its substrate specificity and inducing the degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, which are critical for multiple myeloma cell survival.[4] This mechanism forms the basis of a revolutionary therapeutic strategy known as targeted protein degradation (TPD). Furthermore, this scaffold serves as the E3 ligase-binding warhead in the majority of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to destroy specific disease-causing proteins.[5]

This guide provides a comparative analysis of the binding affinity of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione analogs and related compounds to Cereblon. We will delve into the structure-activity relationships (SAR) that govern this critical interaction, present quantitative binding data for key analogs, and provide detailed experimental protocols for accurately measuring these affinities.

Structural Analysis: Deconstructing the Cereblon-Binding Pharmacophore

The binding of isoindoline-1,3-dione analogs to CRBN is a highly specific interaction dictated by several key structural features. The overall affinity and subsequent biological activity are a composite of contributions from different parts of the molecule.

  • The Glutarimide Ring : In the canonical immunomodulatory drugs (IMiDs), it is the glutarimide moiety, not the phthalimide ring, that inserts into the CRBN binding pocket and is essential for the primary binding event.[6]

  • The Phthalimide (Isoindoline-1,3-dione) Ring : This part of the molecule remains more solvent-exposed. Its primary role is to correctly position the glutarimide moiety. Modifications to this ring, particularly at the 4-position, are critical for modulating neosubstrate recruitment.

  • The 4-Amino Group : The addition of an amino group at the 4-position of the phthalimide ring, a defining feature of lenalidomide and pomalidomide, is a critical determinant of their potent anti-myeloma activity. While it does not drastically increase direct binding affinity to CRBN alone, it is instrumental in forming the ternary complex between CRBN and neosubstrates like IKZF1, leading to their degradation.[4]

  • The N-Substituent : The substituent on the imide nitrogen (the 2-position of the isoindoline-1,3-dione) can be modified to tune physicochemical properties such as solubility and cell permeability. In the context of the user's query, a cyclopropyl group at this position would be one such modification. While direct, public binding data for a 4-amino-2-cyclopropyl analog is not available, SAR studies on related compounds show that this position can tolerate various alkyl and aryl groups, often with the goal of creating a linker attachment point for PROTACs.

The following diagram illustrates the general mechanism by which these analogs hijack the CRL4^CRBN^ E3 ligase complex to induce the degradation of a target neosubstrate protein.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 mol 4-Amino-Isoindoline Analog (Molecular Glue) crbn CRBN mol->crbn Binds ternary Ternary Complex (CRBN-Molecule-Neosubstrate) mol->ternary Forms cul4 CUL4-DDB1-RBX1 (E3 Ligase Complex) crbn->cul4 Part of crbn->ternary Forms cul4->ternary Forms neo Neosubstrate Protein (e.g., IKZF1) neo->ternary Recruited to ub_chain Poly-ubiquitination ternary->ub_chain Catalyzes ub Ubiquitin ub->ternary Transfer from E2 Enzyme proteasome Proteasome ub_chain->proteasome Targeted for Degradation degraded Degraded Peptides proteasome->degraded Results in

CRBN-mediated neosubstrate degradation pathway.

Quantitative Comparison of Binding Affinities

The affinity of these analogs for CRBN can be quantified by dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) from competitive binding assays. Lower values signify higher binding affinity. The following table summarizes publicly available binding data for key analogs.

CompoundStructureAssay TypeBinding AffinityReference(s)
Thalidomide ITCKd: ~250 nM[5]
FP CompetitionKi: ~249 nM[7]
Thermal ShiftIC50: ~30 µM[1][6]
Lenalidomide FP CompetitionKi: ~178 nM[7]
Thermal ShiftIC50: ~3 µM[1][6]
Bead CompetitionIC50: ~2 µM[1][6]
Pomalidomide FP CompetitionKi: ~157 nM[7]
Thermal ShiftIC50: ~3 µM[1][6]
Bead CompetitionIC50: ~2 µM[1][6]
Iberdomide (CC-220) Not SpecifiedIC50: ~150 nM[3]

Note: Binding affinity values can vary significantly based on the specific assay conditions, protein constructs, and buffers used. This table is for comparative purposes.

Structure-Affinity Insights:
  • Pomalidomide and Lenalidomide vs. Thalidomide: Pomalidomide and lenalidomide exhibit comparable, and in some assays, significantly higher affinity for CRBN than the parent compound, thalidomide.[1][6][7] Their enhanced biological activity is primarily attributed to their improved ability to recruit neosubstrates, a function conferred by the 4-amino group.[4]

  • Newer Generation Analogs: Newer analogs like Iberdomide show even higher direct binding affinity to CRBN, with IC50 values in the low nanomolar range.[3] This demonstrates that the 4-amino-isoindoline-1,3-dione scaffold is highly tunable for optimizing CRBN engagement.

  • Impact of N-Substitution: While the N-substituent (e.g., the cyclopropyl group) is not directly involved in the core interactions within the CRBN binding pocket, it can influence the molecule's conformation and physicochemical properties. The design of PROTACs heavily relies on modifying this position to attach linkers, indicating that a wide range of substituents are tolerated without abolishing binding.[5]

Experimental Protocols for Determining Binding Affinity

Accurate and reproducible measurement of binding affinity is paramount in drug discovery. The two most common and robust methods for characterizing the interaction between small molecules and CRBN are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC).

Method 1: TR-FRET Competitive Binding Assay

This is a high-throughput, homogeneous assay ideal for screening and determining the IC50 of test compounds.

Causality and Principle: The assay measures the ability of an unlabeled test compound to compete with a fluorescently labeled ligand (tracer, e.g., Thalidomide-Red) for binding to a tagged CRBN protein.[5][8] The CRBN protein is detected by a terbium (Tb)-conjugated antibody (donor), and the tracer carries an acceptor fluorophore. When the tracer is bound to the CRBN complex, the donor and acceptor are in close proximity, allowing for a FRET signal upon excitation. A competitor compound displaces the tracer, disrupting FRET and causing a decrease in the signal.[5]

Sources

A Comparative Guide to Validating HPLC Analytical Methods for the Quantification of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For novel compounds such as 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, a derivative of the versatile 1H-isoindole-1,3(2H)-dione core, the development and validation of robust analytical methods are paramount.[1] This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with a viable alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and furnishes a detailed protocol for the validation of the HPLC method in accordance with international regulatory guidelines.

The Critical Role of Analytical Method Validation

Analytical method validation provides documented evidence that a specific method will consistently produce a result that meets its intended purpose.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation, which are essential for any submission in support of new drug marketing or clinical trial applications.[2][3][4] The objective is to demonstrate that the analytical procedure is suitable for its intended use, ensuring the reliability and accuracy of the data generated.[5]

Comparative Analysis of Analytical Methodologies

While several techniques can be employed for the quantification of small molecules, HPLC with UV detection and LC-MS/MS are two of the most powerful and commonly utilized methods in the pharmaceutical industry. The choice between these methods often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

A proposed reversed-phase HPLC (RP-HPLC) method with UV detection offers a balance of performance, cost-effectiveness, and accessibility for routine quality control. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it particularly suitable for bioanalytical applications where the analyte is present at very low concentrations in complex biological matrices.[1]

Here, we compare a proposed RP-HPLC-UV method with a more sophisticated LC-MS/MS method for the quantification of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

Parameter RP-HPLC-UV LC-MS/MS Rationale for Performance
Linearity (r²) ≥ 0.999≥ 0.995Both methods exhibit excellent linearity over a defined concentration range. HPLC-UV relies on Beer-Lambert's law, while LC-MS/MS response is based on ion intensity.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)HPLC-UV typically demonstrates high accuracy for bulk drug and formulated products. The wider acceptance criteria for LC-MS/MS in bioanalysis account for the increased variability of biological matrices.[3]
Precision (% RSD) ≤ 2.0%≤ 15.0% (for bioanalysis)The lower relative standard deviation (RSD) for HPLC-UV reflects its high reproducibility for routine analysis. The higher RSD for LC-MS/MS is acceptable for the quantification of analytes in complex biological fluids.[3]
Limit of Detection (LOD) ng/mL rangepg/mL rangeThe mass spectrometer's ability to selectively detect specific mass-to-charge ratios results in significantly lower detection limits compared to UV detection.
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeSimilar to LOD, the superior sensitivity of mass spectrometric detection allows for the accurate quantification of much lower analyte concentrations.
Specificity/Selectivity Moderate to HighVery HighHPLC-UV specificity is dependent on the chromatographic separation of the analyte from potential interferences. LC-MS/MS offers exceptional selectivity by monitoring specific parent-to-daughter ion transitions.
Cost & Complexity LowerHigherHPLC-UV systems are more affordable to acquire and maintain, and the methodology is generally less complex to develop and implement. LC-MS/MS instrumentation is more expensive and requires specialized expertise for operation and data interpretation.

Proposed RP-HPLC-UV Method for Quantification

The following hypothetical RP-HPLC-UV method is proposed for the quantification of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in a drug substance.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral scan of the analyte (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Detailed Protocol for HPLC Method Validation

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6] The following is a step-by-step protocol for the validation of the analytical method.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2.0%.

Specificity

Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present.

Procedure:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (if applicable for a drug product).

  • Analyze a standard solution of the analyte.

  • Analyze a sample of the analyte spiked with known impurities or degradation products.

  • The peak for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione should be well-resolved from any other peaks, and the blank and placebo samples should not show any interfering peaks at the retention time of the analyte.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

Procedure:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically covering 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Procedure:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters and the assay results. The method is considered robust if the results remain within the acceptance criteria.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability start->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for HPLC Analytical Method Validation.

Conclusion

The validation of an analytical method is a critical step in the drug development process, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. While highly sensitive techniques like LC-MS/MS are indispensable for certain applications, a well-validated RP-HPLC-UV method provides a robust and cost-effective solution for the routine quantification of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in a quality control environment. By following the comprehensive validation protocol outlined in this guide, which is grounded in the principles of the ICH, FDA, and EMA guidelines, researchers and scientists can establish a high degree of assurance in their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC. (2025, June 23).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. Merck.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione. PubChem.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November).
  • Unveiling the Properties of Isoindole Derivatives: A Comparative Guide to Computational and Experimental Analyses. Benchchem.
  • Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate.
  • Method development and validation for the quantitative estimation of lenalidomide in api form and. JIDPTS.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14).
  • 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. PubChem.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021, November 14). MDPI.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.

Sources

Safety Operating Guide

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1042635-26-6) is a highly specialized isoindoline-1,3-dione (phthalimide) derivative. In modern drug discovery, this structural motif is frequently utilized as a critical building block in the synthesis of immunomodulatory imide drugs (IMiDs) and cereblon (CRBN) recruiting ligands for Targeted Protein Degradation (PROTACs).

Because of its specific biological activity and physicochemical properties, handling and disposing of this compound requires stringent operational protocols. This guide provides drug development professionals with a self-validating, mechanistically grounded framework for the safe handling, segregation, and disposal of this chemical.

Physicochemical Profile and Hazard Causality

To design an effective disposal and handling protocol, one must first understand the molecular behavior of the compound. The presence of the primary amine and the cyclopropyl ring significantly alters the lipophilicity and reactivity of the base isoindole-1,3-dione core.

  • Lipophilicity & Dermal Transport: The cyclopropyl group increases the molecule's lipophilicity compared to unsubstituted analogs. When dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO), the risk of rapid transdermal transport of the toxicophore increases exponentially.

  • Environmental Fate: While the isoindole-1,3-dione core has a relatively low soil sorption potential, it exhibits notable toxicity to aquatic environments and must never be introduced into standard wastewater systems ().

Table 1: Quantitative Hazard and Physicochemical Data

Property / ClassificationData Value / GHS CodeMechanistic Implication
CAS Number 1042635-26-6Unique identifier for waste manifesting.
Molecular Weight 202.21 g/mol Low molecular weight facilitates rapid dissolution in organic solvents.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Requires strict respiratory and contact barriers.
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Direct contact causes mucosal and epidermal inflammation.
Target Organ Toxicity STOT SE 3 (H336)Single exposure may cause central nervous system depression or respiratory irritation.

Data supported by the.

Operational Handling & Solubilization Protocol

To ensure a self-validating safety loop, researchers must treat the handling of the dry powder as the highest-risk phase of the operation due to aerosolization risks.

Step-by-Step Methodology: Safe Solubilization

  • Environmental Isolation: Perform all weighing inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Causality: The cyclopropyl-modified crystal lattice can hold a static charge, causing the powder to "jump" and aerosolize when manipulated with metal spatulas.

  • Strategic PPE Selection: Don safety goggles, a chemical-resistant lab coat, and double nitrile gloves . Causality: When preparing stock solutions in DMSO, a single drop on the glove can penetrate standard nitrile within minutes, carrying the Acute Tox. 4 compound directly into the bloodstream.

  • Static Mitigation: Use anti-static weigh boats and a ceramic or static-dissipative spatula.

  • In-Hood Dissolution (Self-Validation Step): Do not transport the dry powder across the lab. Add the organic solvent (e.g., DMSO or DMF) directly to the vial while still inside the weighing enclosure. Cap the vial tightly, vortex to ensure complete dissolution, and visually inspect for a clear solution before removing the vial from the primary containment zone.

Waste Segregation and Disposal Procedures

Because this compound contains a high nitrogen ratio (two nitrogen atoms per molecule) and is acutely toxic, it requires specialized destruction pathways.

Step-by-Step Methodology: Disposal Operations

  • Solid Waste Segregation: Place all empty reagent bottles, contaminated weigh boats, and used spatulas into a robust, puncture-resistant hazardous solid waste bin lined with a primary biohazard/chemical bag. Label explicitly as "Toxic Solid Waste: Isoindoline Derivatives."

  • Organic Liquid Waste: Collect all DMSO, DMF, or methanol solutions containing the compound into a designated "Non-Halogenated Organic Waste" carboy. Crucial Note: If the compound was used in a synthesis step involving Dichloromethane (DCM) or Chloroform, the waste must be diverted to the "Halogenated Organic Waste" stream to prevent explosive reactions in the waste facility.

  • Aqueous Liquid Waste: Collect the first three aqueous washes of any glassware used to handle the compound. Do not pour washings down the drain.

  • Final Destruction (Incineration): Manifest the waste for high-temperature chemical incineration. The contracted facility must utilize an incinerator equipped with an afterburner and a chemical scrubber. Causality: Thermal decomposition of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione releases highly toxic nitrogen oxides (NOx). Scrubbers are mandatory to neutralize these emissions before environmental release ().

Disposal Decision Workflow

G Start 4-amino-2-cyclopropyl-2,3-dihydro- 1H-isoindole-1,3-dione Waste Solid Solid Waste (Powder/Vials) Start->Solid LiquidOrg Organic Liquid Waste (DMSO/DMF/DCM) Start->LiquidOrg LiquidAq Aqueous Liquid Waste (<5% Organics) Start->LiquidAq PPE Contaminated PPE & Consumables Start->PPE Biohazard Hazardous Solid Waste Bin Solid->Biohazard Halogenated Organic Waste Stream (Halogenated or Non-Halogenated) LiquidOrg->Halogenated Incineration High-Temp Incineration (Licensed Facility) LiquidAq->Incineration Do not pour down drain PPE->Biohazard Halogenated->Incineration Scrubber required for NOx emissions Biohazard->Incineration EPA Compliant

Disposal decision tree for isoindoline-1,3-dione derivatives ensuring environmental compliance.

Acute Spill Response Protocol

In the event of an accidental powder spill outside of primary containment, immediate action is required to prevent inhalation (H332) and surface contamination.

Step-by-Step Methodology: Spill Containment

  • Isolation & Evacuation: Immediately clear personnel from the immediate vicinity (minimum 10-foot radius). Allow lab ventilation to clear any initial aerosolized dust for 5 minutes.

  • PPE Escalation: The responder must don an N95 or P100 particulate respirator, chemical goggles, and double nitrile gloves.

  • Wet-Wipe Technique (Do NOT Dry Sweep): Dry sweeping will aerosolize the Acute Tox. 4 powder. Instead, take an absorbent laboratory pad and dampen it slightly with 70% Ethanol or Isopropanol. Gently place the damp pad over the powder to suppress dust, then wipe inward toward the center of the spill.

  • Chemical Decontamination: Wash the spill surface with a strong alkaline soap solution (which aids in the hydrolysis of the isoindole-1,3-dione ring), followed by a final wipe with 70% Ethanol.

  • Waste Containerization: Place all contaminated pads, wipes, and the outer layer of responder gloves into a secondary containment bag. Seal tightly and process through the Solid Waste disposal stream outlined above.

References

  • 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione — Chemical Substance Information. NextSDS Substance Database. Available at:[Link]

  • Phthalimide | C8H5NO2 | CID 6809. PubChem, National Institutes of Health (NIH). Available at:[Link]

Personal protective equipment for handling 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

As a valuable heterocyclic building block in drug discovery, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1042635-26-6) requires stringent handling protocols. While its unique structural features—a phthalimide core, a primary amine, and a cyclopropyl ring—make it synthetically useful, they also impart specific toxicological risks [1].

This guide provides researchers and drug development professionals with a mechanistically grounded, step-by-step operational protocol for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the causality behind the compound's Globally Harmonized System (GHS) hazard profile [1].

  • Acute Toxicity & Irritation (H302, H312, H332, H315, H319): The phthalimide core can interact with biological nucleophiles, leading to significant mucosal and ocular irritation. The primary amine at the 4-position further increases the potential for localized tissue reactivity.

  • Enhanced Dermal Penetration: The addition of the lipophilic cyclopropyl ring increases the molecule's partition coefficient (LogP). This enhances its ability to penetrate the lipid-rich stratum corneum of the skin, necessitating strict barrier controls against dermal toxicity (H312).

  • CNS/Respiratory Effects (H336): Inhalation of fine particulates can cause drowsiness, dizziness, and respiratory tract irritation. Preventing aerosolization is the primary logistical challenge during weighing and transfer.

HazardMitigation Compound 4-Amino-2-cyclopropyl- isoindoline-1,3-dione Inhalation Inhalation (H332, H336) Compound->Inhalation Dermal Dermal Contact (H312, H315) Compound->Dermal Ocular Ocular Exposure (H319) Compound->Ocular FumeHood Chemical Fume Hood (>100 fpm) Inhalation->FumeHood Respirator P100 Respirator Inhalation->Respirator Gloves Double Nitrile Gloves Dermal->Gloves Coat Tyvek Lab Coat Dermal->Coat Ocular->FumeHood Goggles Splash Goggles + Face Shield Ocular->Goggles

Fig 1: Exposure routes and corresponding PPE mitigation strategies for CAS 1042635-26-6.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is engineered to neutralize the specific physicochemical threats posed by this compound.

Protection AreaRequired PPE SpecificationMechanistic Causality & Rationale
Eye/Face Snug-fitting chemical splash goggles; Face shield for bulk transfers.Prevents aerosolized powder from contacting ocular mucosa, directly mitigating severe eye irritation (H319).
Skin/Body Tyvek lab coat or impermeable chemical apron.Standard cotton coats trap and accumulate fine powders. Impermeable barriers prevent chronic dermal exposure (H312).
Hands Dual-layer nitrile gloves (minimum 0.11 mm thickness).Nitrile provides superior resistance to amine-containing organics. Double-gloving prevents micro-tear exposure driven by the compound's lipophilicity.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Filters fine particulates to prevent inhalation toxicity (H332) and central nervous system effects like drowsiness (H336).

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system. Each step includes a validation check to ensure safety is confirmed before proceeding to the next action.

Step 1: Environmental Preparation & Validation

  • Action: Verify the chemical fume hood is operational. Line the working surface with anti-static weighing paper.

  • Validation: A visible flow indicator or digital readout must confirm a face velocity of >100 feet per minute (fpm) before unsealing the chemical. Anti-static environments prevent the aerosolization of fine powders.

Step 2: PPE Verification & Donning

  • Action: Don double nitrile gloves, an impermeable Tyvek lab coat, and chemical splash goggles.

  • Validation: Inspect the outer glove layer for micro-tears using the inflation method before handling the active building block.

Step 3: Static-Free Weighing & Transfer

  • Action: Use a grounded, static-free spatula (e.g., PTFE-coated or grounded stainless steel). Weigh the compound directly into a tared, sealable glass vial.

  • Validation: Sealing the vial inside the hood before transport ensures zero open-air transit, eliminating ambient laboratory contamination.

Step 4: Decontamination & Neutralization

  • Action: Wipe down the analytical balance and spatulas with a compatible organic solvent (e.g., 70% isopropanol), followed by a secondary wipe with an aqueous detergent solution.

  • Validation: The dual-solvent wipe ensures both the lipophilic (cyclopropyl) and hydrophilic (amine) moieties of the compound are fully solubilized and removed from surfaces.

Workflow Prep 1. Preparation Prep Hood Weigh 2. Weighing Anti-static tools Prep->Weigh Transfer 3. Transfer Sealed containers Weigh->Transfer Clean 4. Decontaminate Wet-wipe method Transfer->Clean Waste 5. Disposal Solid organic waste Clean->Waste

Fig 2: Step-by-step operational and disposal workflow for safe handling.

Spill Response & Disposal Plan

Improper disposal or spill management can lead to widespread laboratory contamination and regulatory violations [2].

  • Immediate Spill Response: In the event of a powder spill, do not dry sweep . Dry sweeping will aerosolize the compound and trigger immediate H332/H336 exposure. Instead, use a HEPA-filtered vacuum or the wet-wipe method (dampening a paper towel with isopropanol to trap particulates).

  • Waste Stream Management: Collect all contaminated consumables (gloves, weighing paper, wipes) and unreacted compound in a clearly labeled, sealable hazardous waste container designated for "Solid Organic Waste."

  • Final Disposal Route: Incineration is the mandated disposal route for phthalimide derivatives. Never flush this compound down the sink or dispose of it in general municipal waste [2].

References

  • NextSDS. "4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione - Chemical Substance Information & Hazard Classifications." NextSDS Database. Available at: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.